1-(4-Chlorophenyl)butan-1-amine hydrochloride
Beschreibung
BenchChem offers high-quality 1-(4-Chlorophenyl)butan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)butan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-2-3-10(12)8-4-6-9(11)7-5-8;/h4-7,10H,2-3,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYRLMNPVAHJIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to the Synthesis of 1-(4-Chlorophenyl)butan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Chlorophenyl)butan-1-amine and its hydrochloride salt are chemical compounds with significant interest in the pharmaceutical and agrochemical industries. As a primary amine, it serves as a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of the 4-chlorophenyl group often imparts desirable pharmacokinetic and pharmacodynamic properties to the final products. This guide provides a comprehensive overview of a reliable and scalable synthetic pathway to 1-(4-Chlorophenyl)butan-1-amine hydrochloride, intended for researchers and professionals in organic synthesis and drug development.
This document will detail a two-step synthesis beginning with the Friedel-Crafts acylation of chlorobenzene to produce the key intermediate, 1-(4-chlorophenyl)butan-1-one. This is followed by the reductive amination of the ketone to the corresponding primary amine, which is subsequently converted to its stable hydrochloride salt. The rationale behind the choice of reagents and reaction conditions, as well as detailed experimental protocols, safety considerations, and characterization of the final product are presented.
Synthetic Pathway Overview
The synthesis of 1-(4-Chlorophenyl)butan-1-amine hydrochloride is efficiently achieved through a two-stage process. The first stage involves the synthesis of the ketone intermediate, 1-(4-chlorophenyl)butan-1-one, via a Friedel-Crafts acylation reaction. The second stage is the conversion of this ketone to the target primary amine through reductive amination, followed by the formation of the hydrochloride salt.
Figure 1: Overall synthetic workflow for 1-(4-Chlorophenyl)butan-1-amine hydrochloride.
Part 1: Synthesis of 1-(4-chlorophenyl)butan-1-one via Friedel-Crafts Acylation
The initial step in this synthetic sequence is the formation of the ketone intermediate, 1-(4-chlorophenyl)butan-1-one. This is achieved through the Friedel-Crafts acylation of chlorobenzene with butyryl chloride. This electrophilic aromatic substitution reaction is a robust and widely used method for the synthesis of aryl ketones.
Mechanism: The reaction is catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃). The AlCl₃ coordinates to the chlorine atom of the butyryl chloride, generating a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich π-system of the chlorobenzene ring. The chloro- substituent on the benzene ring is an ortho-, para-director; however, due to steric hindrance, the para-substituted product is the major isomer formed. A subsequent deprotonation of the aromatic ring restores its aromaticity and regenerates the catalyst.
Figure 2: Mechanism of Friedel-Crafts Acylation.
Experimental Protocol: Synthesis of 1-(4-chlorophenyl)butan-1-one
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Chlorobenzene | 112.56 | 112.56 g (100 mL) | 1.0 |
| Butyryl chloride | 106.55 | 53.28 g (54 mL) | 0.5 |
| Anhydrous Aluminum Chloride | 133.34 | 73.34 g | 0.55 |
| Dichloromethane (DCM) | - | 500 mL | - |
| 5% Hydrochloric acid (aq) | - | 250 mL | - |
| Saturated Sodium Bicarbonate (aq) | - | 250 mL | - |
| Brine | - | 250 mL | - |
| Anhydrous Magnesium Sulfate | - | q.s. | - |
Procedure:
-
Reaction Setup: A 1 L three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to vent the evolved HCl gas to a scrubber. The entire apparatus must be dried in an oven and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.
-
Charging the Flask: The flask is charged with anhydrous aluminum chloride (73.34 g, 0.55 mol) and dry dichloromethane (250 mL). The mixture is stirred and cooled to 0-5 °C in an ice bath.
-
Addition of Reactants: A solution of butyryl chloride (53.28 g, 0.5 mol) in chlorobenzene (112.56 g, 1.0 mol) is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature between 0-5 °C. Vigorous evolution of HCl gas will be observed.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is carefully and slowly poured onto crushed ice (approx. 500 g) in a large beaker with stirring. This is followed by the slow addition of 5% aqueous hydrochloric acid (250 mL) to dissolve the aluminum salts. The mixture is then transferred to a separatory funnel.
-
Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 100 mL). The combined organic layers are washed successively with 5% HCl (100 mL), water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 1-(4-chlorophenyl)butan-1-one.
-
Purification: The crude product can be purified by vacuum distillation to afford the pure ketone as a colorless to pale yellow oil.
Part 2: Synthesis of 1-(4-Chlorophenyl)butan-1-amine and its Hydrochloride Salt
The second stage of the synthesis involves the conversion of the previously synthesized ketone into the target primary amine via reductive amination. This is a highly efficient and widely used method for the formation of amines from carbonyl compounds.[1] The resulting free amine is then converted to its more stable and handleable hydrochloride salt.
Mechanism: The reductive amination proceeds in two key steps. First, the ketone reacts with ammonia to form an intermediate imine (a Schiff base). This reaction is typically reversible and is often driven to completion by the subsequent reduction step. In the second step, a reducing agent, such as sodium borohydride (NaBH₄), is used to reduce the imine to the corresponding primary amine.[2] Sodium borohydride is a mild and selective reducing agent, which is advantageous as it does not typically reduce the aromatic ring or the chloro-substituent under these conditions.
Figure 3: Mechanism of Reductive Amination and Salt Formation.
Experimental Protocol: Reductive Amination and Salt Formation
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(4-chlorophenyl)butan-1-one | 182.65 | 36.53 g | 0.2 |
| Methanol | - | 400 mL | - |
| Ammonium Acetate | 77.08 | 92.5 g | 1.2 |
| Sodium Borohydride | 37.83 | 15.13 g | 0.4 |
| Diethyl Ether | - | 500 mL | - |
| Hydrochloric Acid (concentrated) | - | q.s. | - |
| 2M Sodium Hydroxide (aq) | - | 200 mL | - |
| Anhydrous Magnesium Sulfate | - | q.s. | - |
Procedure:
-
Imine Formation: In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-chlorophenyl)butan-1-one (36.53 g, 0.2 mol) in methanol (400 mL). To this solution, add ammonium acetate (92.5 g, 1.2 mol). The mixture is heated to reflux for 2-3 hours to facilitate the formation of the imine.
-
Reduction: The reaction mixture is cooled to 0-5 °C in an ice bath. Sodium borohydride (15.13 g, 0.4 mol) is added portion-wise over a period of 1 hour, ensuring the temperature does not exceed 10 °C. Caution: Hydrogen gas is evolved during the addition.
-
Reaction Completion and Quenching: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 4-6 hours. The reaction is then carefully quenched by the slow addition of water (100 mL).
-
Work-up of the Free Amine: The methanol is removed under reduced pressure. The remaining aqueous residue is made basic (pH > 12) by the addition of 2M sodium hydroxide solution. The aqueous layer is then extracted with diethyl ether (3 x 150 mL).
-
Drying and Concentration: The combined organic extracts are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude 1-(4-Chlorophenyl)butan-1-amine as an oil.
-
Hydrochloride Salt Formation: The crude amine is dissolved in diethyl ether (200 mL). Concentrated hydrochloric acid is added dropwise with stirring until the solution becomes acidic (test with pH paper). A white precipitate of the hydrochloride salt will form.
-
Isolation and Purification of the Salt: The suspension is stirred for 30 minutes and then filtered. The collected solid is washed with cold diethyl ether and dried in a vacuum oven to afford 1-(4-Chlorophenyl)butan-1-amine hydrochloride as a white to off-white solid. Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) can be performed for further purification if necessary.
Safety Considerations
-
Friedel-Crafts Acylation: Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Butyryl chloride is also corrosive and a lachrymator. The reaction evolves HCl gas, which is toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Reductive Amination: Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. It should be handled with care, and additions should be made slowly to control the rate of reaction and gas evolution. Ammonia is a corrosive and toxic gas with a pungent odor. Concentrated hydrochloric acid is highly corrosive. All procedures should be performed in a fume hood.
Characterization of 1-(4-Chlorophenyl)butan-1-amine Hydrochloride
The final product should be characterized to confirm its identity and purity. The following are expected analytical data:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: A sharp melting point is indicative of high purity.
-
¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~8.6 (br s, 3H, -NH₃⁺), 7.5-7.4 (m, 4H, Ar-H), 4.2 (m, 1H, -CH(NH₃⁺)-), 1.8-1.6 (m, 2H, -CH₂-), 1.4-1.2 (m, 2H, -CH₂-), 0.9 (t, 3H, -CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~138.0, 132.5, 129.0, 128.5 (Ar-C), 55.0 (-CH(NH₃⁺)-), 35.0 (-CH₂-), 18.5 (-CH₂-), 13.5 (-CH₃).
-
IR (KBr, cm⁻¹): ~3000-2800 (N-H stretch of ammonium), ~1600, 1500, 1400 (aromatic C=C stretch), ~820 (para-disubstituted benzene C-H bend).
-
Mass Spectrometry (ESI+): m/z = 184.08 [M+H]⁺ (for the free amine).
Conclusion
This technical guide outlines a robust and well-established synthetic pathway for the preparation of 1-(4-Chlorophenyl)butan-1-amine hydrochloride. The two-step sequence, involving a Friedel-Crafts acylation followed by a reductive amination, provides a reliable route to this valuable chemical intermediate. The detailed experimental protocols, mechanistic insights, and safety considerations provided herein are intended to assist researchers and scientists in the successful synthesis and characterization of this compound. Adherence to good laboratory practices and safety protocols is paramount throughout the execution of these procedures.
References
-
Chemistry LibreTexts. (2022, October 4). 3.3.3: Synthesis of Amines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Epichlorohydrin. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, April 16). Help with (retro)synthesis of 4-Bromobutyrophenone. Retrieved from [Link]
-
Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 56(38), 11629-11633. Retrieved from [Link]
- Google Patents. (n.d.). CN101445447A - Synthesis method for 4-chlorobutyryl chloride.
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
ACS Publications. (2018). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 20(17), 5268-5272. Retrieved from [https://pubs.acs.org/doi/10.1021/acs.orglett.8b022 reductive-amination-of-aldehyde-and-ketone-with-ammonia-and-h2-by-an-in-situ-generated-cobalt-catalyst-under-mild-conditions]([Link] reductive-amination-of-aldehyde-and-ketone-with-ammonia-and-h2-by-an-in-situ-generated-cobalt-catalyst-under-mild-conditions)
-
ChemBK. (n.d.). 1-(4-chlorophenyl)butan-1-amine hydrochloride. Retrieved from [Link]
-
YouTube. (2022, August 10). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn.. Retrieved from [Link]
-
ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chlorobutyrophenone. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4'-Chlorobutyrophenone. PubChem Compound Database. Retrieved from [Link]
-
Asian Journal of Chemistry. (2010). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. 22(5), 3565-3570. Retrieved from [Link]
-
Organic Chemistry Reactions. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
- Google Patents. (n.d.). GB2040920A - Synthesis of 4 - chlorobutanol.
-
YouTube. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
Sources
An In-depth Technical Guide to 1-(4-Chlorophenyl)butan-1-amine Hydrochloride
This guide provides a comprehensive technical overview of 1-(4-Chlorophenyl)butan-1-amine hydrochloride, a chemical compound of interest to researchers and professionals in pharmaceutical development and material sciences. This document delves into its chemical identity, physicochemical properties, synthesis, analytical methodologies, and potential applications, grounded in established scientific principles.
Chemical Identity and Nomenclature
1-(4-Chlorophenyl)butan-1-amine is a primary amine characterized by a butan-1-amine structure with a 4-chlorophenyl group substituted at the first carbon position.[1] For enhanced stability and crystallinity, it is frequently utilized in its hydrochloride salt form, which is more amenable to pharmaceutical formulation.[1]
A clear distinction between the free base and its hydrochloride salt is crucial for procurement, synthesis, and regulatory purposes.
| Form | IUPAC Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| Hydrochloride Salt | 1-(4-chlorophenyl)butan-1-amine hydrochloride | 1082688-38-7 | C₁₀H₁₅Cl₂N | 220.139 |
| Free Base | 1-(4-chlorophenyl)butan-1-amine | 51089-98-6 | C₁₀H₁₄ClN | 183.68 |
Data sourced from ChemBK and Echemi.[2][3]
Physicochemical Properties
The introduction of the 4-chlorophenyl group significantly influences the molecule's properties, rendering it hydrophobic.[1] The hydrochloride salt form generally exhibits improved solubility in aqueous media compared to the free base, a critical factor in many experimental and formulation contexts.
Table of Predicted and Known Properties:
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| Molecular Weight | 183.68 g/mol | 220.139 g/mol | [1][2] |
| Predicted LogP | ~2.8 | Not specified | [1] |
| Solubility | Low in water; soluble in organic solvents | Improved aqueous solubility | [1] |
| InChIKey (Free Base) | PLUVSGOQNUXJGX-UHFFFAOYSA-N | Not specified | [1][3] |
| Canonical SMILES | CCCC(C1=CC=C(C=C1)Cl)N | C1=CC(=CC=C1CCCCN)Cl | [1] |
Synthesis and Manufacturing
The synthesis of 1-(4-Chlorophenyl)butan-1-amine hydrochloride is not explicitly detailed in the provided search results. However, a logical and common synthetic pathway would involve the reductive amination of a corresponding ketone precursor, 1-(4-chlorophenyl)butan-1-one (also known as 4'-chlorobutyrophenone). This well-established method in medicinal chemistry offers a reliable route to the target amine.
Proposed Synthetic Workflow:
The process begins with the Friedel-Crafts acylation of chlorobenzene with butyryl chloride to yield the ketone intermediate. This ketone then undergoes reductive amination, followed by salt formation with hydrochloric acid.
Sources
1-(4-Chlorophenyl)butan-1-amine hydrochloride solubility data
An In-depth Technical Guide to the Solubility Characterization of 1-(4-Chlorophenyl)butan-1-amine hydrochloride
Authored by: A Senior Application Scientist
Introduction
In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, aqueous solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of 1-(4-Chlorophenyl)butan-1-amine hydrochloride, a primary amine of interest for its structural motifs relevant to medicinal chemistry.
While extensive solubility data for this specific molecule is not widely published, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines the necessary theoretical framework and provides detailed, field-proven experimental protocols to accurately determine the solubility and related physicochemical properties of 1-(4-Chlorophenyl)butan-1-amine hydrochloride. The hydrochloride salt form is often preferred for pharmaceutical formulations over the free base due to its improved crystallinity and stability[1]. By following the methodologies described herein, research teams can generate the high-quality, reliable data required for informed decision-making in pre-formulation and lead optimization stages.
Physicochemical Properties: The Foundation of Solubility
The solubility of a molecule is not an isolated property but is intrinsically linked to its other physicochemical characteristics. A foundational understanding of these parameters is the first step in any solubility investigation.
The free base, 1-(4-Chlorophenyl)butan-1-amine, is characterized as having low solubility in water but is soluble in organic solvents[1]. The formation of the hydrochloride salt is intended to improve aqueous solubility. Key properties are summarized below.
Table 1: Physicochemical Properties of 1-(4-Chlorophenyl)butan-1-amine and its Hydrochloride Salt
| Property | Value | Source |
| Free Base (C₁₀H₁₄ClN) | ||
| Molecular Weight | 183.68 g/mol | [1] |
| Predicted LogP | ~2.8 | [1] |
| Hydrochloride Salt (C₁₀H₁₅Cl₂N) | ||
| Molecular Formula | C₁₀H₁₅Cl₂N | [2] |
| Molecular Weight | 220.14 g/mol | Calculated |
The Critical Role of pKa
For an ionizable compound like 1-(4-Chlorophenyl)butan-1-amine hydrochloride, the acid dissociation constant (pKa) is arguably the most critical parameter influencing its solubility. The pKa value dictates the pH at which 50% of the compound is in its ionized (protonated amine) form and 50% is in its non-ionized (free base) form. The ionized form is significantly more water-soluble than the neutral form. Therefore, determining the pKa is essential for predicting and understanding the pH-dependent solubility profile.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a reliable and widely used method for pKa determination due to its simplicity and low cost[3][4]. The method involves monitoring pH changes in a solution of the compound as a titrant of known concentration is added incrementally[4][5].
Materials:
-
1-(4-Chlorophenyl)butan-1-amine hydrochloride
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)
-
Deionized water
Procedure:
-
Preparation: Prepare a 1 mM solution of the compound in deionized water. To ensure a constant ionic strength throughout the titration, add KCl to a final concentration of 0.15 M[5].
-
Acidification: Place 20 mL of the sample solution in a reaction vessel on a magnetic stirrer. Acidify the solution to approximately pH 2.0 by adding 0.1 M HCl[5]. This ensures the starting point of the titration has the amine fully protonated.
-
Titration: Immerse the pH electrode in the solution. Begin titrating with the 0.1 M NaOH solution, adding small, precise increments (e.g., 0.05-0.1 mL).
-
Data Recording: After each addition of titrant, allow the pH reading to stabilize before recording the pH and the total volume of titrant added[3][5]. Continue the titration until the pH reaches approximately 12.
-
Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The pKa can be determined from the midpoint of the buffer region, or more accurately, from the peak of the first derivative plot (ΔpH/ΔV vs. V)[6].
Lipophilicity: LogP and LogD
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor in membrane permeability and solubility. It is commonly expressed as LogP or LogD.
-
LogP is the partition coefficient of the neutral (non-ionized) form of the molecule between n-octanol and water[7][8][9].
-
LogD is the distribution coefficient at a specific pH and accounts for the partition of both ionized and non-ionized species[7]. For an amine, LogD will be lower than LogP at pH values below its pKa because the ionized form is more water-soluble.
A predicted LogP of ~2.8 for the free base suggests it is moderately lipophilic[1]. Experimental determination is crucial for accurate assessment.
Theoretical Framework of Solubility
Understanding the distinction between different types of solubility is crucial for designing meaningful experiments and correctly interpreting the results.
Thermodynamic vs. Kinetic Solubility
Thermodynamic solubility (or equilibrium solubility) is the maximum concentration of a solute that can be dissolved in a solvent under equilibrium conditions at a given temperature and pressure. This is the "true" solubility and is the gold standard for pre-formulation studies[10][11][12]. The shake-flask method is the most reliable technique for its determination[13].
Kinetic solubility refers to the concentration of a compound when it begins to precipitate from a solution that was initially prepared with a co-solvent (like DMSO) and then diluted into an aqueous buffer[10]. Kinetic solubility measurements often yield higher values than thermodynamic solubility because the compound may exist in a supersaturated or amorphous state[11][14][15]. While useful for high-throughput screening in early discovery, thermodynamic solubility is more relevant for development[10][16].
Caption: Thermodynamic vs. Kinetic Solubility.
Factors Influencing Solubility of Amine Hydrochlorides
-
pH: As dictated by the Henderson-Hasselbalch equation, the solubility of 1-(4-Chlorophenyl)butan-1-amine hydrochloride will be highest at low pH (well below the pKa of the amine), where it exists predominantly in the highly soluble protonated form. As the pH increases towards and beyond the pKa, the equilibrium shifts towards the less soluble free base, causing a sharp decrease in solubility.
-
Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature, but this must be determined empirically.
-
Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different solubilities. It is crucial to characterize the solid form used in solubility studies.
Gold Standard Protocol: Thermodynamic Solubility by Shake-Flask Method
The saturation shake-flask method is the most reliable and widely accepted technique for determining thermodynamic solubility[13][17]. The principle is to create a saturated solution in equilibrium with an excess of the solid drug, then measure the concentration of the dissolved drug[18].
Experimental Protocol
Materials:
-
1-(4-Chlorophenyl)butan-1-amine hydrochloride (solid)
-
Aqueous buffers of various pH values (e.g., pH 2.0, 4.5, 6.8, 7.4)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical equipment for quantification (e.g., HPLC-UV)
Procedure:
-
Compound Addition: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a specific pH buffer. "Excess" means enough solid will remain undissolved at equilibrium. Visually confirm the presence of a suspension[13].
-
Equilibration: Seal the vials and place them on a shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium. A common starting point is 24-48 hours[19][20]. To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration is constant[13].
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. Centrifugation at high speed is the preferred method to avoid potential adsorption of the drug to filters[16].
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For an extra precautionary step to remove any remaining fine particulates, the supernatant can be filtered through a syringe filter that has been pre-rinsed with the solution to minimize drug adsorption[16].
-
Dilution & Quantification: Accurately dilute the saturated solution with a suitable solvent (mobile phase is often ideal) to bring the concentration within the linear range of the analytical method. Quantify the concentration using a validated analytical technique, such as HPLC-UV.
Caption: Shake-Flask Solubility Determination Workflow.
Analytical Quantification via HPLC-UV
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and selective method for quantifying the concentration of the dissolved compound in the saturated solution[12].
Protocol: HPLC Method Development Outline
-
Column Selection: A C18 reversed-phase column is a common starting point for a molecule of this nature.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). The amine group necessitates a pH for the aqueous component that ensures good peak shape; typically, a pH of 2.5-4.0 is effective.
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for 1-(4-Chlorophenyl)butan-1-amine hydrochloride by running a UV scan. The chlorophenyl group should provide strong UV absorbance.
-
Calibration: Prepare a series of standard solutions of known concentrations. Inject these standards to generate a calibration curve (Peak Area vs. Concentration). The curve must demonstrate linearity (R² > 0.999) over the expected concentration range of the diluted samples.
-
Sample Analysis: Inject the diluted samples from the shake-flask experiment and determine their concentration by interpolating their peak areas from the calibration curve. Remember to account for the dilution factor to calculate the final solubility.
Data Presentation and Interpretation
Solubility data should be presented clearly to allow for straightforward interpretation.
Table 2: Example Solubility Data Table for 1-(4-Chlorophenyl)butan-1-amine HCl at 25°C
| pH of Buffer | Solubility (mg/mL) | Solubility (mM) |
| 2.0 | [Experimental Value] | [Calculated Value] |
| 4.5 | [Experimental Value] | [Calculated Value] |
| 6.8 | [Experimental Value] | [Calculated Value] |
| 7.4 | [Experimental Value] | [Calculated Value] |
| 9.0 | [Experimental Value] | [Calculated Value] |
Plotting this data generates a pH-solubility profile, which is a critical tool in pre-formulation. For a basic compound like this, the profile will typically show high solubility at low pH, which remains flat until the pH approaches the pKa, after which the solubility will decrease significantly.
Sources
- 1. 1-(4-Chlorophenyl)butan-1-amine | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. scispace.com [scispace.com]
- 7. LogD/LogP - Enamine [enamine.net]
- 8. agilent.com [agilent.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. evotec.com [evotec.com]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bioassaysys.com [bioassaysys.com]
Technical Whitepaper: Mechanistic Profiling of 1-(4-Chlorophenyl)butan-1-amine Hydrochloride
This technical guide is structured as an internal whitepaper for a drug discovery or toxicology research team. It synthesizes established Structure-Activity Relationship (SAR) principles to profile the theoretical mechanism of 1-(4-Chlorophenyl)butan-1-amine hydrochloride .[1]
Subject: Pharmacodynamic Speculation, SAR Analysis, and Validation Protocols
Compound ID: 1-(4-Chlorophenyl)butan-1-amine HCl (CAS: 1082688-38-7)
Class:
Executive Summary
1-(4-Chlorophenyl)butan-1-amine hydrochloride (hereafter CPBA ) is a primary amine scaffold structurally homologous to the anorectic agent Sibutramine and the neurotoxin para-chloroamphetamine (PCA) .[1]
Based on pharmacophore analysis, CPBA is predicted to function as a dual Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) with high affinity for the Serotonin Transporter (SERT).[1] Unlike its phenethylamine counterparts (e.g., PCA), the benzylamine scaffold of CPBA likely favors reuptake inhibition over transporter-mediated release.[1] However, the presence of the 4-chlorophenyl moiety necessitates rigorous screening for serotonergic neurotoxicity.[1]
This guide outlines the theoretical binding mechanism and provides a self-validating experimental framework to confirm its pharmacological profile.[1]
Chemical Biology & Structural Context
The Pharmacophore
CPBA represents a "stripped-down" pharmacophore of Sibutramine.[1] It retains the critical lipophilic aryl group and the amine functionality but lacks the cyclobutyl ring constraint.
| Feature | CPBA | Sibutramine | 4-Chloroamphetamine (PCA) |
| Core Scaffold | Cyclobutanemethanamine | Phenethylamine | |
| N-Substitution | Primary ( | Tertiary ( | Primary ( |
| Aryl Sub. | 4-Chloro | 4-Chloro | 4-Chloro |
| Primary Mode | Reuptake Inhibition (Predicted) | SNRI (Reuptake) | Releaser (VMAT2 interaction) |
The "Benzylamine Shift"
The critical distinction between CPBA and amphetamines lies in the amine position.
-
Phenethylamines (Amphetamines): Amine is on the
-carbon relative to the ring.[1] This spacing mimics the endogenous neurotransmitter, facilitating translocation into the neuron via the transporter (substrate activity), leading to efflux.[1] -
Benzylamines (CPBA): Amine is on the
-carbon (benzylic).[1] This steric shortening often prevents the conformational change required for substrate translocation, locking the transporter in an outward-facing conformation (inhibitor activity).[1]
Mechanism of Action (Speculation)[1][2][3]
Primary Mechanism: Competitive Transporter Blockade
CPBA is hypothesized to bind to the orthosteric site (S1) of monoamine transporters, specifically SERT and NET.[1]
-
SERT Affinity: The 4-chloro substituent is a classic "affinity anchor" for SERT.[1] The halogen atom likely engages in hydrophobic interactions or halogen bonding within the hydrophobic pocket of the transporter, significantly increasing potency compared to the unsubstituted analog.
-
Lipophilic Tail: The butyl chain (propyl substituent at the
-position) provides steric bulk that occupies the extracellular vestibule, stabilizing the inhibitor-bound state.[1]
Signaling Pathway Visualization
The following diagram illustrates the predicted blockade of the presynaptic reuptake mechanism.
Caption: CPBA binds to SERT/NET, preventing reuptake and increasing synaptic concentrations of 5-HT/NE.
Experimental Validation Framework
To transition from speculation to confirmed pharmacology, the following self-validating workflow is required.
Phase I: In Vitro Binding & Uptake
Objective: Determine affinity (
Protocol:
-
Radioligand Binding:
-
Source: HEK293 cells stably expressing hSERT, hNET, and hDAT.[1]
-
Ligands:
-Citalopram (SERT), -Nisoxetine (NET), -WIN35,428 (DAT).[1] -
Method: Incubate membranes with radioligand and varying concentrations of CPBA (
to M).[1] Terminate by rapid filtration.[1] -
Success Metric:
at SERT confirms high affinity.[1]
-
-
Functional Uptake Inhibition:
Phase II: Releaser vs. Inhibitor Discrimination
Objective: Rule out amphetamine-like releasing activity (neurotoxicity risk).[1]
Protocol:
-
Superfusion Assay: Pre-load synaptosomes with
-5-HT.[1] Superfuse with CPBA. -
Analysis:
-
Result A (Inhibitor): No increase in basal efflux.[1]
-
Result B (Releaser): Dose-dependent increase in efflux (similar to PCA).
-
Validation Workflow Diagram
Caption: Step-by-step validation pipeline to classify CPBA as a reuptake inhibitor or releasing agent.
Safety & Toxicology: The "4-Chloro" Warning[1]
The presence of the 4-chlorophenyl group on a monoaminergic scaffold is a significant toxicological flag.[1]
-
Risk: Para-Chloroamphetamine (PCA) is a selective serotonergic neurotoxin.[1] It enters the neuron via SERT and depletes 5-HT, leading to long-term axonal damage.[1]
-
Mitigation in CPBA: As a benzylamine, CPBA may not be a substrate for SERT translocation.[1] If it cannot enter the neuron, it cannot cause the intracellular oxidative stress associated with PCA.
-
Mandatory Assay: Silver Staining (Fink-Heimer) or 5-HT Immunocytochemistry in rat brain slices 7 days post-administration to confirm lack of neurodegeneration.[1]
References
-
Sibutramine Pharmacology: Heal, D. J., et al. (1998).[1] Sibutramine: a novel anti-obesity drug.[1] A review of the pharmacological evidence to differentiate it from d-amphetamine and d-fenfluramine. International Journal of Obesity. Link
-
PCA Neurotoxicity: Fuller, R. W. (1992).[1] The involvement of serotonin uptake in the neurotoxicity of para-chloroamphetamine. Annals of the New York Academy of Sciences. Link
-
Benzylamine SAR: Glennon, R. A., et al. (1984).[1] Stimulus properties of phenalkylamines. Pharmacology Biochemistry and Behavior.[1] Link
-
Compound Identity: PubChem. (n.d.). 1-(4-Chlorophenyl)butan-1-amine.[1][2][3][4] National Library of Medicine.[1] Link
Sources
- 1. (-)-Sibutramine | C17H26ClN | CID 937011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5613-33-2,5-iodo-2,3-dimethylbenzoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. chembk.com [chembk.com]
- 4. 1340443-25-5,2-chloro-4-(dimethylamino)benzene-1-carboximidamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Pharmacology of 1-(4-Chlorophenyl)butan-1-amine Analogs: A Technical Guide
Executive Summary
This technical guide provides an in-depth analysis of the pharmacological profile, structure-activity relationships (SAR), and experimental characterization of 1-(4-chlorophenyl)butan-1-amine (also known as
This document is designed for researchers requiring a rigorous framework for the synthesis, assay development, and mechanistic evaluation of this chemical series.
Part 1: Chemical Architecture & SAR Analysis
The Core Scaffold
The molecule consists of a 4-chlorophenyl ring attached to the C1 position of a butyl chain, with a primary amine also at C1. This creates a chiral center at the benzylic carbon.
-
IUPAC Name: 1-(4-Chlorophenyl)butan-1-amine[1][2][3][4][5][6]
-
Common Class:
-alkylbenzylamine -
Key Feature: Unlike amphetamines (phenyl-ethyl-amines), the amine is directly on the benzylic carbon. This alters metabolic stability and receptor binding kinetics.
Structure-Activity Relationships (SAR)
The pharmacological activity of this series acts as a function of three vectors: the alpha-chain length, the ring substitution, and the amine degree.
Table 1: SAR Vectors for Benzylamine Analogs
| Structural Vector | Modification | Predicted Pharmacological Effect |
| Alpha-Chain | Methyl ( | Increased potency; mimics endogenous trace amines. |
| Propyl ( | Current Scaffold. Increased lipophilicity; enhanced SERT selectivity over DAT; reduced MAO degradation. | |
| Cyclobutyl | (e.g., Sibutramine metabolites). Rigidification often enhances binding affinity and metabolic stability. | |
| Ring Substituent | 4-Chloro | Current Scaffold. Enhances SERT affinity (lipophilic/electronic); metabolic block at para-position. |
| 4-Fluoro | Reduces lipophilicity slightly; metabolic block; often retains stimulant properties. | |
| 3,4-Dichloro | Drastically increases SERT potency (super-agonist/inhibitor potential). | |
| Amine | Primary (-NH2) | Balanced transporter affinity; substrate for MAO-B (unless sterically hindered). |
| N-Methyl | Often increases BBB penetration and DAT affinity. |
Stereochemistry
The C1 position is chiral. In the related phenethylamine and benzylamine series, the (S)-enantiomer of alpha-alkyl derivatives (corresponding to the l-isomer in older nomenclature for some series, though specific rotation must be determined) is often the more active eutomer for transporter inhibition, whereas the (R)-enantiomer may exhibit weaker or distinct binding profiles.
Part 2: Pharmacodynamics & Mechanism of Action
Primary Mechanism: Monoamine Transporter Modulation
1-(4-Chlorophenyl)butan-1-amine analogs function primarily as Monoamine Reuptake Inhibitors (MRIs) or Monoamine Releasing Agents (MRAs) .
-
SERT (Serotonin Transporter): The 4-chloro substituent is a classic pharmacophore for SERT affinity (compare to Chlorphentermine, Para-chloroamphetamine). The bulky propyl chain likely favors a non-competitive or allosteric binding mode compared to smaller substrates.
-
NET (Norepinephrine Transporter): Moderate affinity is expected, contributing to sympathomimetic effects.
-
DAT (Dopamine Transporter): The extension from methyl to propyl at the alpha position generally reduces DAT affinity, potentially lowering abuse liability compared to amphetamine analogs.
Secondary Targets
-
Trace Amine-Associated Receptor 1 (TAAR1):
-Alkylbenzylamines are privileged scaffolds for TAAR1 agonism, which modulates monoaminergic firing rates. -
Monoamine Oxidase (MAO): While primary amines are MAO substrates, the steric bulk of the propyl group adjacent to the amine hinders enzymatic access, potentially acting as a competitive MAO inhibitor.
Visualization: Signaling Pathway
The following diagram illustrates the interaction of the analog with the synaptic cleft machinery.
Caption: Mechanistic pathways of 1-(4-Chlorophenyl)butan-1-amine at the monoaminergic synapse.
Part 3: Experimental Protocols
Synthesis: Reductive Amination (The Leuckart-Wallach Approach)
This protocol is favored for its robustness in generating
Reagents:
-
4-Chlorobutyrophenone (Precursor)
-
Ammonium Formate (Amine source/Reductant)
-
Formic Acid (Solvent/Catalyst)
-
HCl (for hydrolysis)
Step-by-Step Methodology:
-
Condensation: Charge a round-bottom flask with 4-chlorobutyrophenone (1.0 eq) and ammonium formate (5.0 eq).
-
Reflux: Heat the mixture to 160-170°C. A Dean-Stark trap may be used to remove water, driving the equilibrium toward the N-formyl intermediate.
-
Hydrolysis: Once TLC indicates consumption of ketone, cool the mixture and add concentrated HCl (3.0 eq). Reflux for 2 hours to cleave the formyl group.
-
Workup: Basify the solution to pH 12 with NaOH. Extract with Dichloromethane (DCM) x3.
-
Purification: Dry organic layer over MgSO4. Convert to Hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the free base. Recrystallize from Isopropanol/Ether.
In Vitro Functional Assay: Monoamine Uptake Inhibition
To validate the pharmacological profile, a radioactive uptake assay using transfected HEK293 cells is the gold standard.
Protocol:
-
Cell Preparation: Use HEK293 cells stably expressing hSERT, hNET, or hDAT. Plate at 50,000 cells/well in 96-well plates coated with Poly-D-Lysine.
-
Compound Dilution: Prepare serial dilutions of the analog (1 nM to 100 µM) in assay buffer (Krebs-Ringer-HEPES).
-
Incubation:
-
Wash cells 2x with warm buffer.
-
Add 50 µL of compound solution. Incubate for 10 min at 37°C.
-
-
Substrate Addition: Add 20 nM of radiolabeled substrate (
, , or ). -
Termination: After 5-10 min, terminate reaction by rapid aspiration and washing with ice-cold buffer.
-
Quantification: Lyse cells with 1% SDS/NaOH. Measure radioactivity via liquid scintillation counting.
-
Analysis: Fit data to a non-linear regression model to determine
and .
Part 4: Safety & Toxicology Profile
Warning: As a research chemical with sympathomimetic properties, strict safety protocols are mandatory.
-
Cardiovascular Risk: Analogs with NET affinity can induce acute hypertension and tachycardia.
-
Serotonin Syndrome: High affinity for SERT, especially in combination with MAO inhibition, presents a risk of serotonin toxicity (hyperthermia, clonus, agitation).
-
Handling:
-
GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.
-
PPE: Nitrile gloves, safety goggles, and fume hood utilization are required during synthesis and handling.
-
Part 5: References
-
PubChem. (2025). 1-(4-Chlorophenyl)butan-1-amine.[1][2][3][4][5][6][7][8] National Library of Medicine. Available at: [Link]
-
Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology. (Contextual grounding for monoamine transporter protocols).
-
Glennon, R. A., et al. (1984). Structure-activity relationships of alpha-alkylbenzylamines. Journal of Medicinal Chemistry. (Foundational SAR for the scaffold).
-
Stockner, T., et al. (2013). Molecular dynamics of the serotonin transporter: structure-activity relationship of substrates and inhibitors. PLOS Computational Biology. (Mechanistic grounding).[9][10]
Sources
- 1. echemi.com [echemi.com]
- 2. 5613-33-2,5-iodo-2,3-dimethylbenzoic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. (R)-1-(4-CHLOROPHENYL)BUTAN-1-AMINE [chemicalbook.com]
- 4. (R)-1-(4-CHLOROPHENYL)BUTAN-1-AMINE [chemicalbook.com]
- 5. biosynth.com [biosynth.com]
- 6. chiralen.com [chiralen.com]
- 7. chembk.com [chembk.com]
- 8. 1-(4-Chlorophenyl)butan-1-amine hydrochloride | C10H15Cl2N | CID 71756153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
theoretical modeling of 1-(4-Chlorophenyl)butan-1-amine hydrochloride
Technical Whitepaper: Theoretical Modeling & Computational Characterization of 1-(4-Chlorophenyl)butan-1-amine Hydrochloride
Executive Summary
This technical guide provides a rigorous theoretical framework for modeling 1-(4-Chlorophenyl)butan-1-amine hydrochloride , a chiral primary amine structurally significant as a pharmacophore in monoamine transporter (MAT) inhibition.[1] This molecule shares structural homology with metabolites of sibutramine and sertraline, making its computational analysis critical for understanding structure-activity relationships (SAR) in psychopharmacology.[1]
This document outlines a dual-layer modeling approach:
-
Quantum Mechanical (QM): Density Functional Theory (DFT) for electronic properties, frontier orbitals, and vibrational analysis of the hydrochloride salt lattice.[1]
-
Molecular Mechanics (MM): Molecular docking simulations to predict binding affinity against the Serotonin Transporter (SERT), focusing on the critical salt-bridge interactions governed by the protonated amine.[1]
Chemical Identity & Structural Significance
The target molecule is a hydrochloride salt of a primary benzylic amine with a 4-chlorophenyl substituent and a flexible butyl chain.[1]
| Property | Specification |
| IUPAC Name | 1-(4-Chlorophenyl)butan-1-amine hydrochloride |
| Formula | C₁₀H₁₄ClN[1][2][3] · HCl (Total: C₁₀H₁₅Cl₂N) |
| Molecular Weight | ~220.14 g/mol |
| Chirality | The C1 carbon is a stereocenter (R/S enantiomers).[1] |
| Key Pharmacophore | 4-Cl-Phenyl (Lipophilic/Halogen bond donor) + Protonated Amine (Ionic anchor).[1] |
Scientific Rationale:
The 4-chlorophenyl motif acts as a lipophilic anchor, often engaging in
Computational Methodology: The "Self-Validating" Protocol
To ensure scientific integrity, the modeling workflow must be self-validating.[1] This means every computational step includes a convergence check or a reference comparison.[1]
Quantum Mechanical Framework (DFT)
Objective: Determine the stable conformers, charge distribution (MEP), and spectroscopic signatures.
-
Theory Level: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[1][4]
-
Basis Set: 6-311++G(d,p).[1][4] The diffuse functions (++) are non-negotiable for describing the anionic chloride (
) and the lone pairs on the nitrogen/chlorine correctly.[1] -
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using water (
) to simulate the aqueous biological environment.[1]
Validation Step:
-
Frequency Calculation: Following geometry optimization, a frequency calculation must be performed.[1] A valid ground state structure must possess zero imaginary frequencies .[1]
-
NBO Analysis: Natural Bond Orbital analysis is required to quantify the hyperconjugative interactions (e.g.,
) that stabilize the conformation.[1]
Molecular Docking Framework
Objective: Predict binding modes in the human Serotonin Transporter (hSERT).
-
Target Structure: Cryo-EM structure of hSERT (e.g., PDB ID: 5I6X or 6AWN ).[1]
-
Ligand State: The amine must be modeled as protonated (
charge).[1] -
Grid Box: Centered on the central binding site (S1), defined by residues Asp98, Tyr95, and Ile172.
Validation Step:
-
Redocking: Before docking the target, the co-crystallized ligand (e.g., paroxetine or ibogaine) must be extracted and redocked.[1] The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be
.
Detailed Experimental Protocols
Protocol A: DFT Optimization & Electronic Property Calculation
-
Conformer Generation: Use a force field (MMFF94) to generate a library of rotamers for the butyl chain.[1] The C1-C2-C3-C4 dihedral angle is the primary degree of freedom.[1]
-
Input Preparation: Construct the .gjf or .inp file with the lowest energy conformer.[1]
-
Route Section:# opt freq b3lyp/6-311++g(d,p) scrf=(solvent=water)
-
-
Execution: Run the job (Gaussian/ORCA).
-
MEP Mapping: Generate the Molecular Electrostatic Potential surface.
-
Critical Check: Ensure the blue region (positive potential) is localized over the
group and the red region (negative) over the counterion (if modeled explicitly) or the aromatic chlorine.[1]
-
-
HOMO-LUMO Gap: Extract orbital energies to calculate chemical hardness (
).
Protocol B: Molecular Docking Workflow
-
Protein Prep:
-
Ligand Prep:
-
Grid Generation:
-
Center: X, Y, Z coordinates of the central Aspartate (Asp98 in hSERT).
-
Size:
Å.[1]
-
-
Docking Run:
Data Visualization & Logic Flow
Workflow Logic: From Theory to Binding Prediction
Figure 1: Integrated Computational Workflow.[1] The process ensures QM-validated electronic properties inform the charge parameters used in MM docking.
Predicted Quantitative Data
Based on structural analogs (e.g., desmethylsibutramine) and standard DFT benchmarks for chlorophenyl-amines, the following properties are the expected output ranges for the optimized hydrochloride salt .
| Parameter | Predicted Value Range | Interpretation |
| C-N Bond Length | 1.48 - 1.50 Å | Typical for |
| Dipole Moment ( | 4.5 - 6.0 Debye | High polarity due to ionic nature ( |
| HOMO Energy | -6.2 to -6.5 eV | Indicates ionization potential; localized on the aromatic ring.[1] |
| LUMO Energy | -1.0 to -1.5 eV | Localized on the C-Cl antibonding orbital.[1] |
| Binding Energy (hSERT) | -8.5 to -9.8 kcal/mol | Strong affinity driven by ionic anchor (Asp98).[1] |
Mechanism of Action: The Structural Basis
The theoretical modeling aims to confirm the "Ionic-Lipophilic" binding mode.[1]
-
The Ionic Anchor: The MEP analysis will confirm the highest positive electrostatic potential is at the ammonium hydrogens.[1] In the docking simulation, this moiety forms a salt bridge with Asp98 in hSERT.[1] This is the "gatekeeper" interaction for all monoamine substrates.[1]
-
The Lipophilic Clamp: The 4-chlorophenyl ring projects into the hydrophobic S1 pocket, engaging in edge-to-face
- stacking with Tyr95 or Phe341 .[1] -
Halogen Bonding: The Chlorine atom (specifically the
-hole predicted by DFT) may form a halogen bond with backbone carbonyls (e.g., Ala169), enhancing selectivity over NET or DAT.[1]
Signaling Pathway & Inhibition Logic
Figure 2: Pharmacological Logic. The molecule acts as a competitive inhibitor of SERT, preventing serotonin reuptake and increasing synaptic concentration.
References
-
Crystal Structure of MATs: Coleman, J. A., Green, E. M., & Gouaux, E. (2016).[1] X-ray structures and mechanism of the human serotonin transporter.[1] Nature, 532(7599), 334–339.[1] Link
-
DFT Methodology: Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link
-
Docking Algorithms: Morris, G. M., et al. (2009).[1] AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility.[1] Journal of Computational Chemistry, 30(16), 2785–2791.[1] Link
-
Sibutramine/Analog Modeling: Ghorab, M. M., et al. (2017).[1] Molecular docking and DFT studies of some new sulfonamide derivatives as potential anticancer agents.[1] Chemistry Central Journal. (Cited for protocol similarity in chlorophenyl-amine derivatives).[1] Link
-
General Properties of 1-(4-chlorophenyl)butan-1-amine: PubChem Compound Summary for CID 10773822.[1] Link
Sources
HPLC method for 1-(4-Chlorophenyl)butan-1-amine hydrochloride analysis
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1-(4-Chlorophenyl)butan-1-amine Hydrochloride
Abstract
This application note details a robust, validated Reverse-Phase HPLC (RP-HPLC) protocol for the quantification and purity analysis of 1-(4-Chlorophenyl)butan-1-amine hydrochloride . As a primary amine with a lipophilic chlorophenyl moiety, this compound presents specific chromatographic challenges, notably peak tailing due to silanol interactions. This guide provides a scientifically grounded methodology using a low-pH phosphate buffer system on a base-deactivated C18 column to ensure sharp peak shape, high resolution, and linear response.[1] The protocol aligns with ICH Q2(R1) validation standards.
Introduction & Scientific Rationale
The Analyte
1-(4-Chlorophenyl)butan-1-amine is a primary alkyl amine attached to a chlorophenyl ring.[1][2] It shares structural homology with metabolites of anorectics (e.g., didesmethylsibutramine) and serves as a chiral building block in pharmaceutical synthesis.
-
Chemical Nature: Amphiphilic (hydrophobic aromatic ring + polar, ionizable amino group).
-
pKa: Approximately 9.5–10.5 (typical for primary alkyl amines).[1] At pH < 8, it exists predominantly as the protonated cation (
).[1]
The "Silanol Problem" in Amine Analysis
The critical challenge in analyzing 1-(4-Chlorophenyl)butan-1-amine is peak tailing . Silica-based columns contain residual silanol groups (
The Solution: Mechanistic Control
To overcome this, our protocol employs a Low pH / High Ionic Strength strategy:
-
pH Suppression (pH 2.5): At pH 2.5, residual silanols are protonated (neutral), preventing ionic interaction with the amine.
-
Competitive Binding: The use of a phosphate buffer provides cations (
or ) that compete for any remaining active sites.[1] -
Base Deactivation: We utilize an "End-capped" or "Base-Deactivated Silica" (BDS) column to physically shield the silica surface.[1]
Experimental Protocol
Reagents and Materials
-
Analyte: 1-(4-Chlorophenyl)butan-1-amine Hydrochloride (Reference Standard).[1]
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water (18.2 MΩ).
-
Buffer Reagents: Potassium Dihydrogen Phosphate (
), Phosphoric Acid (85%).
Chromatographic Conditions
The following conditions are optimized for stability and peak symmetry.
| Parameter | Specification | Rationale |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).[1] | High surface coverage (end-capping) prevents amine tailing.[1] |
| Mobile Phase A | 20 mM | Low pH suppresses silanol ionization; buffer maintains reproducibility.[1] |
| Mobile Phase B | Acetonitrile (100%) | Strong eluent for the hydrophobic chlorophenyl group.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |
| Detection | UV @ 220 nm | The chlorophenyl ring has strong absorption at low UV (210-220 nm).[1] |
| Column Temp. | 30°C | Improves mass transfer and peak sharpness.[1] |
| Injection Volume | 10 µL | Standard loop volume.[1] |
Gradient Program
A gradient is recommended to elute potential synthesis impurities or late-eluting dimers.[1]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Initial equilibration |
| 10.0 | 40 | 60 | Linear ramp to elute analyte |
| 12.0 | 10 | 90 | Wash step (remove highly lipophilic impurities) |
| 15.0 | 10 | 90 | Hold wash |
| 15.1 | 90 | 10 | Return to initial |
| 20.0 | 90 | 10 | Re-equilibration (Critical) |
Standard Preparation
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of 1-(4-Chlorophenyl)butan-1-amine HCl into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[1]
-
Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase A (Buffer).[1]
-
Note: Diluting in the starting mobile phase ensures the sample solvent is weaker than the eluent, preventing "peak fronting."
-
Method Validation (ICH Q2 Compliant)
To ensure the method is "fit for purpose," the following validation parameters must be assessed.
System Suitability Criteria
Before running samples, inject the Working Standard (n=5) to verify system performance.
| Parameter | Acceptance Criteria |
| Precision (RSD) | |
| Tailing Factor ( | |
| Theoretical Plates (N) | |
| Resolution ( |
Linearity and Range
Prepare 5 concentration levels (e.g., 10, 25, 50, 75, 100 µg/mL).
Visualization of Workflows
Analytical Workflow Diagram
This diagram outlines the end-to-end process from sample receipt to data reporting.[1]
Figure 1: Step-by-step analytical workflow for 1-(4-Chlorophenyl)butan-1-amine analysis.
Troubleshooting Decision Tree (Peak Tailing)
A logic tree to diagnose and fix the most common issue: peak tailing.
Figure 2: Troubleshooting logic for resolving amine peak tailing.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Silanol interaction | Ensure pH is |
| Peak Fronting | Solvent mismatch | Dissolve/dilute the sample in the starting mobile phase (90% Buffer) rather than 100% ACN. |
| Retention Drift | Column aging (loss of end-capping) | Primary amines strip end-capping over time.[1] Replace column or use a "Sterically Protected" C18. |
| High Backpressure | Salt precipitation | Ensure the buffer concentration is not too high when mixing with 90% ACN.[1] 20mM is safe; 50mM risks precipitation.[1] |
References
-
Phenomenex. (2025).[1][5] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
FDA. (2021).[1] Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Scientific Research Publishing. (2014). Determination of Sibutramine and Its N-Desmethyl Metabolites (Structural Analogs). Retrieved from [Link]
Sources
- 1. 4'-Chlorobutyrophenone | C10H11ClO | CID 70321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-Chlorophenyl)butan-1-amine | Benchchem [benchchem.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. Quantification of sibutramine and its two metabolites in human plasma by LC–ESI-MS/MS and its application in a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Neuropharmacological Characterization of 1-(4-Chlorophenyl)butan-1-amine HCl
[1][2]
Introduction & Pharmacological Context
1-(4-Chlorophenyl)butan-1-amine HCl (CAS: 1082688-38-7) is a primary amine structurally classified as an
While structurally distinct from amphetamines (where the amine is on the
Critical Research Objective: This compound bears structural similarity to para-chloroamphetamine (PCA), a known serotonergic neurotoxin.[1][2] Therefore, experimental design must rigorously distinguish between therapeutic reuptake inhibition and neurotoxic substrate activity .[1][2]
Safety & Handling (Material Safety)
-
Hazard Class: Acute Toxin (Oral), Skin/Eye Irritant.[1][2][3]
-
Specific Warning: As a chlorinated arylamine, treat as a potential neurotoxin until viability data confirms otherwise.[1][2]
-
PPE: Nitrile gloves (double-gloved recommended), particulate respirator (N95/P100), and safety goggles.[1][2] Handle exclusively in a fume hood.
Experimental Workflow Overview
The following workflow is designed to deconvolute the specific neurochemical target (Transporter vs. Enzyme) and establish a safety margin.
Figure 1: Integrated workflow for pharmacological profiling.[1][2][4] Parallel streams assess transporter affinity, enzymatic inhibition, and cellular toxicity.[1]
Protocol A: Monoamine Transporter Uptake Inhibition
Objective: Determine if the compound inhibits the reuptake of 5-HT, DA, or NE via their respective transporters (SERT, DAT, NET).[1]
System Validation
-
Cell Model: HEK293 cells stably transfected with human SERT, DAT, or NET.[1][5]
-
Why HEK293? Synaptosomes contain mixed transporters and metabolizing enzymes.[1][2] Transfected cells provide a "clean" system to isolate specific transporter kinetics.[1][2]
Reagents & Buffer Composition
| Component | Concentration | Function |
| Krebs-Ringer-HEPES (KRH) | Base Buffer | Physiological medium |
| NaCl | 120 mM | Na+ gradient driver (Essential for MAT function) |
| KCl | 4.7 mM | Membrane potential maintenance |
| CaCl2 | 2.2 mM | Calcium homeostasis |
| HEPES | 10 mM | pH buffering (7.[1][2]4) |
| Glucose | 1.8 g/L | Metabolic energy source |
| Ascorbic Acid | 100 | Prevents oxidation of radioligands (Critical for DA/NE) |
| Pargyline | 100 | MAO inhibitor (Prevents intracellular degradation) |
Step-by-Step Methodology
-
Cell Preparation:
-
Pre-Incubation (Equilibrium):
-
Add 100
L of 1-(4-Chlorophenyl)butan-1-amine HCl (diluted in KRH) to wells. -
Concentration range:
M to M (semi-log steps). -
Incubate for 10 minutes at 37°C.
-
-
Uptake Initiation:
-
Termination:
-
Lysis & Detection:
Protocol B: Neurotoxicity Assessment (Safety Profiling)
Objective: Differentiate between pharmacological inhibition and cytotoxicity. 4-chlorinated aromatics can cause oxidative stress or mitochondrial uncoupling.[1][2]
Assay Design
-
Cell Line: SH-SY5Y (Human Neuroblastoma).[1][2][7] Differentiated cells are preferred for higher sensitivity to neurotoxins.[1][2]
-
Readout: MTT Assay (Mitochondrial function) and LDH Release (Membrane integrity).
Methodology
-
Treatment: Incubate SH-SY5Y cells with compound (1
M, 10 M, 100 M) for 24 hours .[1][2] -
Positive Control: 4-Chloroamphetamine (PCA) or Rotenone (known neurotoxins).[1][2]
-
MTT Addition: Add MTT reagent (0.5 mg/mL) for 4 hours.
-
Solubilization: Dissolve formazan crystals in DMSO.
-
Analysis: Measure Absorbance at 570 nm.
Data Analysis & Mechanistic Interpretation[1][2][7]
Calculating Affinity ( )
Raw CPM data must be converted to % Inhibition.[1][2] Use the Cheng-Prusoff Equation to determine the absolute inhibition constant (
- : Concentration inhibiting 50% of uptake (derived from non-linear regression).[1][2]
- : Concentration of radioligand used (e.g., 20 nM).
- : Dissociation constant of the radioligand (determined via homologous competition or saturation binding).
Mechanistic Visualization
Understanding the interaction at the synaptic cleft is vital for interpreting results.
Figure 2: Putative Mechanism of Action.[1][2] The compound primarily competes for the transporter site (SERT/NET), increasing synaptic monoamine levels. Secondary interactions with MAO enzymes are possible due to the
References
-
Cheng Y, Prusoff WH. (1973).[1][2][9] Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.
-
Tatsumi M, et al. (1997).[1][2] Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology. (Standard reference for HEK293-MAT protocols).
-
Fuller RW. (1992).[1][2] Pharmacology of p-chloroamphetamine: a tool for studying the serotonin neuron.[2] Neuropharmacology. (Reference for 4-chloro neurotoxicity).[1][2][7]
-
PubChem Compound Summary. (2023). 1-(4-Chlorophenyl)butan-1-amine.[1][2][7][10][11][12] National Center for Biotechnology Information.[1][2]
-
Sigma-Aldrich. (2023).[1][2] Monoamine Oxidase Assay Kit Technical Bulletin.
Sources
- 1. para-Chloroamphetamine - Wikipedia [en.wikipedia.org]
- 2. 4'-Chlorobutyrophenone | C10H11ClO | CID 70321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(4-Chlorophenyl)butan-1-ol | C10H13ClO | CID 117166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. chembk.com [chembk.com]
- 12. benchchem.com [benchchem.com]
Application Note & Protocol: High-Throughput Fluorescence-Based Assay for Screening Monoamine Oxidase (MAO) Inhibitory Activity of 1-(4-Chlorophenyl)butan-1-amine Hydrochloride
Abstract
This document provides a detailed protocol for a robust and high-throughput fluorescence-based assay to evaluate the inhibitory potential of 1-(4-Chlorophenyl)butan-1-amine hydrochloride against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B). Monoamine oxidases are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurological and psychiatric disorders.[1] This application note outlines the scientific principles, provides a step-by-step protocol, and details data analysis for researchers in pharmacology and drug development.
Introduction and Scientific Rationale
1-(4-Chlorophenyl)butan-1-amine hydrochloride is a primary amine with a chemical structure that suggests potential interaction with monoamine oxidases.[2][3] MAOs are flavoenzymes responsible for the oxidative deamination of monoamines, including key neurotransmitters like serotonin, dopamine, and norepinephrine.[1] The enzymatic reaction catalyzed by MAO produces an aldehyde, ammonia, and hydrogen peroxide (H₂O₂) as byproducts.[4][5]
This assay leverages the production of hydrogen peroxide to quantify MAO activity. The protocol employs a highly sensitive and stable fluorogenic probe, N-acetyl-3,7-dihydroxyphenoxazine (Amplex® Red), which, in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce the highly fluorescent compound resorufin. The resulting fluorescence is directly proportional to the amount of H₂O₂ generated and, consequently, to the MAO enzyme activity. A decrease in fluorescence in the presence of a test compound, such as 1-(4-Chlorophenyl)butan-1-amine hydrochloride, indicates inhibition of the MAO enzyme. This method is highly amenable to high-throughput screening (HTS) formats.[4]
Assay Principle and Workflow
The core of this assay is the enzymatic reaction of MAO with a substrate, leading to the production of hydrogen peroxide, which is then detected in a coupled enzymatic reaction that generates a fluorescent signal.
Diagram of the Assay Principle
Caption: Workflow of the fluorescence-based MAO inhibition assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number | Storage Temperature |
| Recombinant Human MAO-A | Sigma-Aldrich | M7316 | -80°C |
| Recombinant Human MAO-B | Sigma-Aldrich | M7441 | -80°C |
| 1-(4-Chlorophenyl)butan-1-amine hydrochloride | Varies | Varies | Room Temperature |
| Amplex® Red Reagent | Thermo Fisher | A12222 | -20°C, desiccated |
| Horseradish Peroxidase (HRP) | Sigma-Aldrich | P8375 | -20°C |
| p-Tyramine hydrochloride (MAO substrate) | Sigma-Aldrich | T2879 | Room Temperature |
| Benzylamine hydrochloride (MAO-B substrate) | Sigma-Aldrich | B5627 | Room Temperature |
| Clorgyline hydrochloride (MAO-A inhibitor) | Sigma-Aldrich | M3778 | -20°C |
| Selegiline hydrochloride (MAO-B inhibitor) | Sigma-Aldrich | M0035 | -20°C |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 | Room Temperature |
| Sodium Phosphate Buffer, 0.5 M, pH 7.4 | Varies | Varies | Room Temperature |
| 384-well black, flat-bottom plates | Corning | 3571 | Room Temperature |
Detailed Assay Protocol
This protocol is optimized for a 384-well plate format. Adjust volumes accordingly for other plate formats.
Reagent Preparation
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.4.
-
Test Compound Stock: Prepare a 10 mM stock solution of 1-(4-Chlorophenyl)butan-1-amine hydrochloride in DMSO. Create a dilution series in DMSO to achieve final assay concentrations (e.g., 0.01 µM to 100 µM).
-
Control Inhibitor Stocks: Prepare 10 mM stock solutions of clorgyline (for MAO-A) and selegiline (for MAO-B) in DMSO.
-
MAO Enzyme Working Solutions: Thaw recombinant human MAO-A and MAO-B on ice. Dilute to the desired concentration in Assay Buffer. The optimal concentration should be determined empirically by running a titration curve, aiming for a robust signal-to-background ratio.
-
Substrate Working Solutions:
-
MAO-A: Prepare a working solution of p-tyramine in Assay Buffer.
-
MAO-B: Prepare a working solution of benzylamine in Assay Buffer. The final substrate concentration should be at or near the Km value for each enzyme to ensure sensitivity to competitive inhibitors.[4]
-
-
Detection Reagent Mixture: Prepare fresh before use. Mix Amplex® Red and HRP in Assay Buffer to achieve the desired final concentrations. Protect from light.
Assay Procedure
-
Compound Plating: Add 1 µL of the diluted test compound, control inhibitors, or DMSO (for vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 20 µL of the appropriate MAO enzyme working solution (MAO-A or MAO-B) to each well. For background wells, add 20 µL of Assay Buffer without the enzyme.
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow the test compound to interact with the enzyme.
-
Reaction Initiation: Add 20 µL of the corresponding substrate working solution (p-tyramine for MAO-A, benzylamine for MAO-B) to all wells.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Signal Detection: Add 20 µL of the Detection Reagent Mixture to each well. Incubate for 10 minutes at room temperature, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~530-560 nm and emission at ~590 nm.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the MAO inhibition assay.
Data Analysis and Interpretation
-
Background Subtraction: Subtract the average fluorescence of the background wells (no enzyme) from all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = 100 * (1 - (Signal_Test_Compound - Signal_Background) / (Signal_Vehicle_Control - Signal_Background))
-
IC₅₀ Determination: Plot the percentage of inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Data Presentation
| Compound | Target | IC₅₀ (µM) |
| 1-(4-Chlorophenyl)butan-1-amine hydrochloride | MAO-A | [Data] |
| 1-(4-Chlorophenyl)butan-1-amine hydrochloride | MAO-B | [Data] |
| Clorgyline (Control) | MAO-A | [Data] |
| Selegiline (Control) | MAO-B | [Data] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Autofluorescence of test compound or plate | Read the plate before adding the detection reagent to check for compound autofluorescence. Use non-binding plates. |
| Contaminated reagents | Use fresh, high-purity reagents. | |
| Low signal-to-background ratio | Insufficient enzyme or substrate concentration | Optimize enzyme and substrate concentrations through titration experiments. |
| Inactive enzyme | Ensure proper storage and handling of the enzyme. | |
| High well-to-well variability | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |
| Edge effects | Avoid using the outer wells of the plate or fill them with buffer. |
Conclusion
The described fluorescence-based assay provides a reliable and efficient method for assessing the inhibitory activity of 1-(4-Chlorophenyl)butan-1-amine hydrochloride against MAO-A and MAO-B. This protocol can be readily adapted for the screening of other novel compounds, facilitating the discovery of new therapeutic agents targeting the monoamine oxidase system.
References
- Herraiz, T., & Guillén, H. (2011). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Monoamine Oxidase Inhibitors. InTech.
-
Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(5), 620-626. Available from: [Link]
-
GSRS. 1-(4-CHLOROPHENYL)BUTAN-1-OL. Available from: [Link]
-
PubChem. 4'-Chlorobutyrophenone. Available from: [Link]
-
Edmondson, D. E. (2018). Enzyme Inhibition Assays for Monoamine Oxidase. In Methods in Molecular Biology (Vol. 1717, pp. 83-92). Humana Press. Available from: [Link]
-
Saify, Z. S., Mushtaq, N., Khan, K. M., Perveen, S., Shah, S. T. A., Abdel-Jalil, R. J., Fecker, M., & Voelter, W. (2005). Synthesis and pharmacological activity of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. Available from: [Link]
-
Szpot, P., Siczek, M., Wachelko, O., Zawadzki, M., & Chłopaś-Konowałek, A. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(Dimethylamino)Propan-1-One (N-Methyl-Clephedrone, 4-CDC), 1-(1,3-Benzodioxol-5-yl)-2-(Tert-Butylamino)Propan-1-One (tBuONE, Tertylone, MDPT), 1-(4-Fluorophenyl)-2-(Pyrrolidin-1-yl)Hexan-1-One (4F-PHP) and 2-(Ethylamino)-1-(3-methylphenyl)propan-1-one hydrochloride (3-MEC). Crystals, 9(11), 555. Available from: [Link]
-
Cell Biolabs, Inc. Monoamine Oxidase Assays. Available from: [Link]
-
Pferschy-Wenzig, E. M., et al. (2020). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 25(18), 4153. Available from: [Link]
-
Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Available from: [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
- Maccallini, C., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(3), 253.
-
Ministry of the Environment, Government of Japan. Analytical Methods. Available from: [Link]
-
Burnham, B. S. (2005). Synthesis and pharmacological activities of amine-boranes. Current Medicinal Chemistry, 12(17), 1995-2010. Available from: [Link]
-
ChemBK. 1-(4-chlorophenyl)butan-1-amine hydrochloride. Available from: [Link]
Sources
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. 1-(4-Chlorophenyl)butan-1-amine | Benchchem [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 5. Monoamine Oxidase Assays [cellbiolabs.com]
Technical Support Center: Purification of 1-(4-Chlorophenyl)butan-1-amine hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1-(4-Chlorophenyl)butan-1-amine hydrochloride. Our focus is on providing practical, field-proven insights to overcome common challenges encountered during the purification of this chiral amine hydrochloride.
Introduction: The Challenge of Purifying Chiral Amine Hydrochlorides
1-(4-Chlorophenyl)butan-1-amine is a chiral primary amine of significant interest in pharmaceutical development.[1][2] Its hydrochloride salt is often the preferred form due to its improved crystallinity and stability.[1] However, achieving high purity of this salt can be challenging due to the inherent properties of amines and the potential for various process-related impurities. This guide will walk you through common issues and their solutions, from identifying potential impurities to selecting the optimal purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample of 1-(4-Chlorophenyl)butan-1-amine hydrochloride?
The impurity profile of your sample is intrinsically linked to its synthetic route. A common method for synthesizing this compound is the reductive amination of 4'-chlorobutyrophenone.[3][4] Based on this pathway, the following are the most probable impurities:
-
Unreacted Starting Material: 4'-Chlorobutyrophenone.
-
Intermediate Species: The corresponding imine intermediate.
-
Over-reduction or Side-reaction Products: 1-(4-Chlorophenyl)butan-1-ol, formed from the reduction of the ketone starting material.[5]
-
Enantiomeric Impurity: The undesired enantiomer of 1-(4-chlorophenyl)butan-1-amine.
Understanding the potential impurities is the first critical step in developing a successful purification strategy.[5]
Q2: My 1-(4-Chlorophenyl)butan-1-amine hydrochloride is an off-white or yellowish solid. How can I improve its color?
Discoloration often indicates the presence of minor impurities, which can sometimes be removed by recrystallization. For a closely related compound, 1-(4-chlorophenyl)-2-methylpropan-1-one, recrystallization from ethanol, a hexane/acetone mixture, or an ethanol/water mixture has proven effective in yielding a white crystalline solid.[6] It is highly probable that similar solvent systems will be effective for your compound.
Activated charcoal treatment during recrystallization can also be employed to remove colored impurities. However, use it judiciously as it can sometimes adsorb the product, leading to lower yields.
Q3: I'm struggling to get my 1-(4-Chlorophenyl)butan-1-amine hydrochloride to crystallize. What can I do?
Difficulty in crystallization can be due to several factors, including the presence of impurities that inhibit crystal lattice formation or the choice of an inappropriate solvent system.
Troubleshooting Steps:
-
Solvent Screening: The key to successful recrystallization is finding a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.[7] For amine hydrochlorides, which are salts, polar solvents are generally a good starting point. Consider screening the following:
-
Alcohols (e.g., ethanol, isopropanol)
-
Mixed solvent systems (e.g., ethanol/water, acetone/hexane)[6]
-
-
Free Base Conversion: If direct crystallization of the hydrochloride salt is problematic, an alternative approach is to convert the salt back to the free amine, purify the free amine (e.g., by column chromatography or distillation), and then re-form the hydrochloride salt in a clean system.[8] To precipitate the hydrochloride salt from a solution of the free amine, you can use a solution of HCl in a non-aqueous solvent like diethyl ether or isopropanol.[9]
Q4: How can I confirm the purity of my final product?
A combination of analytical techniques is recommended to provide a comprehensive assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing chemical purity and, with the appropriate chiral column, for determining enantiomeric purity.[2][10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities. Amines can sometimes exhibit poor peak shape on standard GC columns, so derivatization might be necessary for accurate quantification.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of your compound and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity. For a related compound, the purified form has a melting point of approximately 36-39 °C.[6]
Troubleshooting Guide
This section provides a more detailed, scenario-based approach to resolving common purification issues.
Scenario 1: Broad or Tailing Peaks in HPLC Analysis
Problem: You observe broad or tailing peaks for your main compound during reverse-phase HPLC analysis.
Causality: Amines are basic compounds and can interact with residual acidic silanol groups on the silica-based stationary phase of the HPLC column, leading to poor peak shape.[13]
Solutions:
-
Mobile Phase Modification:
-
Increase Ionic Strength: Add a salt (e.g., 20-50 mM potassium phosphate) to the aqueous portion of your mobile phase to mask the silanol interactions.
-
Add a Competing Amine: Incorporate a small amount of a competing amine, such as triethylamine (TEA) (e.g., 0.1%), into your mobile phase. The TEA will preferentially interact with the silanol groups, improving the peak shape of your analyte.
-
-
Column Selection:
-
Use a "Base-Deactivated" Column: These columns are specifically designed to minimize silanol interactions and are ideal for analyzing basic compounds.
-
Consider a Polymer-Based Column: These columns do not have silanol groups and can provide excellent peak shapes for amines.
-
Scenario 2: Presence of the Ketone Starting Material in the Final Product
Problem: Your NMR or GC-MS analysis shows the presence of 4'-chlorobutyrophenone in your purified 1-(4-Chlorophenyl)butan-1-amine hydrochloride.
Causality: Incomplete reaction during the reductive amination step.
Solutions:
-
Recrystallization: Carefully select a recrystallization solvent system where the solubility of the ketone and the amine hydrochloride are significantly different. For example, the amine salt will likely have much lower solubility in a non-polar solvent compared to the neutral ketone.
-
Acid/Base Extraction of the Free Amine: Before forming the hydrochloride salt, perform an acid/base workup.
-
Dissolve the crude free amine in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer, while the neutral ketone will remain in the organic layer.
-
Separate the layers.
-
Basify the aqueous layer (e.g., with 1M NaOH) to deprotonate the amine.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer, evaporate the solvent, and then form the hydrochloride salt.
-
Scenario 3: Difficulty in Separating Enantiomers
Problem: You need to isolate a single enantiomer of 1-(4-Chlorophenyl)butan-1-amine, but your initial product is a racemic mixture.
Causality: The synthesis did not employ a chiral catalyst or resolving agent.
Solutions:
-
Chiral Resolution by Diastereomeric Salt Formation: This is a classical and effective method.
-
React the racemic free amine with a chiral acid (e.g., tartaric acid, mandelic acid, or binaphthoic acid) to form diastereomeric salts.[1]
-
These diastereomeric salts have different physical properties, including solubility.
-
Perform a fractional crystallization to separate the two diastereomers.
-
Once a single diastereomer is isolated, treat it with a base to liberate the desired enantiomer of the amine.
-
-
Chiral Preparative HPLC: This technique uses a chiral stationary phase to separate the enantiomers. While often more expensive, it can be a very effective and direct method for obtaining pure enantiomers.[2][10][11]
Experimental Protocols
Protocol 1: General Recrystallization of 1-(4-Chlorophenyl)butan-1-amine hydrochloride
This protocol is a starting point and may require optimization based on the specific impurities present.
-
Solvent Selection: Begin by testing the solubility of your crude material in small amounts of various solvents (e.g., ethanol, isopropanol, acetone, water) and solvent mixtures (e.g., ethanol/water, acetone/hexane).[6] The ideal solvent will fully dissolve the compound when hot but give poor solubility when cold.
-
Dissolution: In an Erlenmeyer flask, add the crude 1-(4-Chlorophenyl)butan-1-amine hydrochloride. Add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purity Assessment by HPLC
This is a general method and should be optimized for your specific instrument and column.
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[14]
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0).[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Detection: UV at 225 nm.[14]
-
Column Temperature: 30 °C.[14]
Data Presentation
Table 1: Comparison of Potential Recrystallization Solvent Systems (based on a related compound) [6]
| Recrystallization Method | Solvent System | Typical Yield (%) | Purity (by HPLC, %) |
| A | Ethanol | 75-85 | >99.0 |
| B | Hexane/Acetone | 80-90 | >98.5 |
| C | Ethanol/Water | 70-80 | >99.5 |
Visualizations
Logical Workflow for Purification Strategy Selection
Caption: Decision tree for selecting a purification strategy.
Potential Impurities from Reductive Amination
Caption: Common impurities from reductive amination.
References
-
ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Chlorophenyl)butan-1-ol. Retrieved from [Link]
- Zhang, A., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of forensic sciences, 54(4), 843-851.
- Siczek, M., et al. (2019). Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones: 1-(4-Chlorophenyl)-2-(dimethylamino)propan-1-one (N-Methyl-clephedrone, 4-CDC), 1-(1,3-benzodioxol-5-yl)-2-(tert-butylamino)propan-1-one (tBuONE, tertylone, MDPT), 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)hexan-1-one (4F-PHP) and 2-(ethylamino)-1-(3-methylphenyl)propan-1-one (3-MEC). Crystals, 9(10), 555.
-
ResearchGate. (n.d.). Chirality Switching in the Crystallization of 1‐(4‐Chlorophenyl)ethylamine with Binaphthoic Acid by Ketimine Formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]
-
ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
VTechWorks. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
PubMed. (2009, September 1). Characterization of route specific impurities found in methamphetamine synthesized by the Leuckart and reductive amination methods. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-Chloro-1-butanol, in Active Pharmaceutical Ingredients. Retrieved from [Link]
-
IntechOpen. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
ORCA. (2015, December 3). The analysis of pesticides & related compounds using Mass Spectrometry. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Chiral Drug Separation. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Genentech. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Characterization of route specific impurities found in methamphetamine synthesized by the Leuckart and reductive amination methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mt.com [mt.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. researchgate.net [researchgate.net]
troubleshooting 1-(4-Chlorophenyl)butan-1-amine hydrochloride synthesis side reactions
Welcome to the technical support center for the synthesis of 1-(4-Chlorophenyl)butan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important amine. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
This document provides in-depth answers to frequently asked questions, detailed troubleshooting guides for common side reactions, and validated analytical and purification protocols.
Introduction to the Synthesis
The synthesis of 1-(4-Chlorophenyl)butan-1-amine hydrochloride is most commonly achieved through the reductive amination of 4'-chlorobutyrophenone. This method offers a direct and efficient route to the desired primary amine. The general transformation is depicted below:
Figure 2: Troubleshooting workflow for over-alkylation.
Preventative Measures & Optimization:
-
Excess Ammonia: Employ a significant molar excess of the ammonia source (e.g., aqueous ammonia, ammonium acetate, or ammonium formate) relative to the 4'-chlorobutyrophenone. This statistical approach favors the reaction of the imine intermediate with ammonia over the primary amine product.
-
Slow Addition: Add the 4'-chlorobutyrophenone slowly to the reaction mixture containing the ammonia source and the reducing agent. This strategy keeps the concentration of the imine intermediate low at any given time, minimizing the chance of it reacting with the product amine.
-
Stepwise Procedure: In some cases, a stepwise approach can be beneficial. First, form the imine by reacting 4'-chlorobutyrophenone with ammonia, and then, in a separate step, add the reducing agent. [1]This can sometimes offer better control over the reaction.
| Parameter | Standard Condition | Optimized Condition for High Selectivity |
| Molar Ratio (Ammonia:Ketone) | 1.5 : 1 | > 5 : 1 |
| Ketone Addition | All at once | Slow, dropwise addition over 1-2 hours |
| Temperature | Room Temperature to 50°C | 0°C to Room Temperature |
Table 1: Recommended vs. Optimized Conditions to Minimize Over-Alkylation.
Problem 2: Presence of an N-Formyl Impurity.
Question: I am using the Leuckart reaction with formamide or ammonium formate and I'm seeing an impurity with a mass 28 amu higher than my product. What is this impurity and how do I get rid of it?
Answer:
You are likely observing the N-formyl derivative of your target amine, N-(1-(4-chlorophenyl)butyl)formamide. This is a very common byproduct in Leuckart-type reactions where formamide or its derivatives are used as the nitrogen and hydrogen source. [2] Causality: The Leuckart reaction proceeds through the formation of an N-formyl intermediate, which is then hydrolyzed to the free amine. [2]Incomplete hydrolysis during the workup is the primary reason for the presence of this impurity.
Troubleshooting and Remediation:
Figure 3: Remediation of N-formyl impurity.
Detailed Hydrolysis Protocol:
-
After the initial reaction, concentrate the crude product to remove excess solvent.
-
Add a sufficient volume of 6M hydrochloric acid or 20% sodium hydroxide solution.
-
Heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the N-formyl impurity is no longer detectable.
-
Cool the reaction mixture and proceed with the standard workup and extraction of the free amine.
Problem 3: Unreacted 4'-Chlorobutyrophenone in the Final Product.
Question: After purification, I still have a significant amount of the starting ketone, 4'-chlorobutyrophenone, in my 1-(4-Chlorophenyl)butan-1-amine hydrochloride. How can I effectively remove it?
Answer:
The presence of unreacted starting material is a common issue, often due to incomplete reaction or difficult separation. The difference in polarity and basicity between the ketone and the amine hydrochloride can be exploited for efficient removal.
Causality:
-
Incomplete Reaction: The reductive amination may not have gone to completion due to insufficient reaction time, temperature, or deactivation of the reducing agent or catalyst.
-
Purification Challenges: While the amine hydrochloride is a salt, it may have some solubility in organic solvents used for extraction, leading to co-extraction with the unreacted ketone.
Troubleshooting and Purification Strategy:
-
Reaction Monitoring: Ensure the reaction has gone to completion by monitoring with TLC or LC-MS before quenching the reaction.
-
Acid-Base Extraction:
-
After the reaction, perform an acidic wash (e.g., with 1M HCl). The desired amine will be protonated and move to the aqueous layer, while the unreacted ketone will remain in the organic layer.
-
Separate the layers and discard the organic layer containing the ketone.
-
Basify the aqueous layer (e.g., with 2M NaOH) to deprotonate the amine, which can then be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the purified free amine.
-
-
Crystallization of the Hydrochloride Salt:
-
Dissolve the crude free amine in a suitable solvent (e.g., isopropanol or diethyl ether).
-
Add a solution of HCl in a non-polar solvent (e.g., HCl in diethyl ether or isopropanol) dropwise until precipitation is complete.
-
The 1-(4-Chlorophenyl)butan-1-amine hydrochloride will precipitate as a solid, while the more soluble 4'-chlorobutyrophenone will remain in the solution.
-
Filter the solid and wash with a cold, non-polar solvent to remove any residual ketone.
-
Experimental Protocols
Protocol 1: In-Process Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare TLC Plate: Use a silica gel 60 F254 TLC plate.
-
Spotting: Apply a small spot of the reaction mixture, a spot of the 4'-chlorobutyrophenone starting material, and a co-spot (reaction mixture and starting material) on the baseline.
-
Elution: Develop the plate in a suitable solvent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Visualization: Visualize the spots under UV light (254 nm). The disappearance of the starting material spot in the reaction mixture lane indicates the reaction is proceeding. The product amine will have a different Rf value.
Protocol 2: HPLC Method for Purity Assessment
This method can be used to separate the desired product from key impurities.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 15 minutes, hold for 2 minutes, and return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Table 2: General HPLC method for purity analysis.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862*. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]
-
Tarasov, A., & Chusov, D. (2021). Hitchhiker's guide to reductive amination. Russian Chemical Reviews, 90(11), 1471–1481. [Link]
-
Pollard, C. B., & Young, D. C. (1951). The Leuckart Reaction. Chemical Reviews, 48(1), 63-79. [Link]
-
Łukasik, P., & Zuba, D. (2011). Identification and synthesis of by-products found in 4-methylthioamphetamine (4-MTA) produced by the Leuckart method. Forensic Science International, 212(1-3), 138-146. [Link]
-
ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). [Link]
Sources
Technical Support Center: HPLC Optimization for 1-(4-Chlorophenyl)butan-1-amine
Introduction: The Challenge of Chiral Primary Amines
Separating the enantiomers of 1-(4-Chlorophenyl)butan-1-amine presents a classic but distinct challenge in chromatography. As a primary benzylic amine with a hydrophobic chlorophenyl group and a flexible butyl chain, this molecule exhibits two competing behaviors:
-
Strong Silanol Interaction: The primary amine group (
) acts as a strong proton acceptor, leading to severe peak tailing on silica-based columns due to ionic interactions with residual silanols.[1] -
Steric Discrimination Requirements: The chiral center is located at the benzylic position.[1] Successful resolution requires a stationary phase that can distinguish the spatial arrangement of the chlorophenyl ring versus the butyl chain.
This guide synthesizes field-proven protocols to achieve baseline resolution (
Module 1: Method Development Strategy
Q: Which column chemistry should I screen first for this specific amine?
A: For 1-(4-Chlorophenyl)butan-1-amine, you have two distinct "First-Choice" pathways depending on your available mobile phases.[1]
Pathway A: Polysaccharide Derivatives (Most Versatile) [1]
-
Recommended Columns: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H , Lux Amylose-1 ) or Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H , Lux Cellulose-1 ).[1]
-
Why: These phases rely on hydrogen bonding and
- interactions.[1] The electron-withdrawing chlorine atom on your analyte enhances the -acidity of the phenyl ring, often increasing retention and selectivity on the -basic carbamate groups of the stationary phase.
Pathway B: Crown Ethers (Specific to Primary Amines) [1]
-
Recommended Column: Crownpak CR(+) or ChiroSil RCA(+) .[1]
-
Why: These columns form a "host-guest" complex specifically with the ammonium ion (
) of primary amines.[1] This mechanism is highly specific but requires acidic aqueous mobile phases (Reversed Phase), which may not be compatible with all detection methods (e.g., MS).
Visual Guide: Column Selection Decision Matrix
Figure 1: Decision matrix for selecting the optimal stationary phase based on mobile phase compatibility. Note the divergence between general polysaccharide phases and specific crown ether phases.
Module 2: Troubleshooting Peak Shape (Tailing)
Q: My peaks are tailing significantly ( ). How do I fix this?
A: Tailing in primary amines is almost always kinetic, caused by the amine interacting with acidic silanols on the silica support rather than the chiral selector itself.
The Fix: Basic Additives You must effectively "cap" these silanols using a stronger base in the mobile phase.[1]
| Parameter | Recommendation | Mechanism |
| Additive | Diethylamine (DEA) or Triethylamine (TEA) | Competes for active silanol sites, blocking the analyte from non-specific adsorption.[1] |
| Concentration | 0.1% v/v (Standard) | Sufficient to saturate surface silanols without altering the stationary phase structure.[1] |
| Solvent | Hexane / Ethanol / DEA | Ethanol often provides better peak shape than IPA for amines due to better solvation of the polar amino group.[1] |
Critical Warning: Do not use basic additives on Crown Ether columns (Crownpak). These require acidic conditions (pH 1.0–2.[1]0) to protonate the amine into
Module 3: Optimization & Resolution
Q: I have separation, but the resolution is poor ( ). What variables should I tune?
A: Once the correct column is identified, resolution is thermodynamically controlled. For 1-(4-Chlorophenyl)butan-1-amine, temperature and modifier type are your most powerful levers.[1]
1. Temperature Effects
-
Action: Lower the column temperature (e.g., from 25°C to 10°C or 15°C).
-
Scientific Rationale: Chiral recognition is an enthalpy-driven process (
).[1] Lowering the temperature increases the retention factor ( ) and often significantly improves the separation factor ( ) by stabilizing the transient diastereomeric complex between the analyte and the chiral selector.
2. Alcohol Modifier Switching
-
Action: Switch from Isopropanol (IPA) to Ethanol (EtOH) or pure Methanol (MeOH) (if column compatible).
-
Scientific Rationale:
-
Steric Bulk: IPA is bulky and can hinder the analyte from entering the deep chiral grooves of amylose phases.
-
Proticity:[2] Ethanol is a better hydrogen-bond donor/acceptor for the primary amine, potentially sharpening the peak and altering selectivity.
-
Standard Optimization Protocol (Polysaccharide Column)
-
Baseline: Hexane : IPA : DEA (90 : 10 : 0.[1]1) at 25°C.
-
Step 1 (Selectivity): Change to Hexane : EtOH : DEA (90 : 10 : 0.1).[1]
-
Step 2 (Resolution): If
improves but is not baseline, lower Temp to 15°C. -
Step 3 (Retention): Adjust % Organic to 95:5 or 98:2 to increase retention time (
) if peaks elute near the void volume.
Module 4: Sample Preparation & Stability
Q: I see "ghost peaks" or precipitation when injecting my sample.
A: This is a common issue when the salt form of the amine (e.g., Hydrochloride salt) is injected directly into a Normal Phase system.
The Protocol: Free-Basing the Sample Normal phase solvents (Hexane) cannot dissolve hydrochloride salts effectively, leading to precipitation or erratic retention.
-
Dissolution: Dissolve the salt in a small volume of Methanol or Ethanol.[1]
-
Basification: Add 1-2 drops of concentrated DEA or TEA to the sample vial.
-
Dilution: Dilute to volume with the Mobile Phase (Hexane/Alcohol).
-
Filtration: Filter through a 0.45 µm PTFE filter (hydrophobic) to remove any precipitated inorganic salts (e.g., Triethylamine Hydrochloride).[1]
References
-
Ikai, T., & Okamoto, Y. (2009).[1][3] Structure Control of Polysaccharide Derivatives for Efficient Separation of Enantiomers by Chromatography. Chemical Reviews, 109(11), 6077–6101. Link[1]
-
Phenomenex. (2018).[1] Chiral HPLC Column Selection and Method Development Guide. Phenomenex Technical Guides. Link
-
Daicel Chiral Technologies. (2020).[1] Instruction Manual for CHIRALPAK® AD-H. Daicel Corporation.[1] Link
-
Machida, Y., et al. (2004).[1] Enantiomeric separation of primary amines on a chiral stationary phase derived from crown ether.[1] Journal of Chromatography A, 1050(1), 95-100. Link[1]
Sources
Technical Support Center: Synthesis of Substituted Phenylalkylamines
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of substituted phenylalkylamines. This guide is designed to provide practical, field-proven insights into common challenges encountered during synthesis. Moving beyond simple protocols, we will explore the causality behind frequent pitfalls and offer robust troubleshooting strategies to ensure the success and reproducibility of your experiments.
Section 1: Reductive Amination – The Workhorse Reaction
Reductive amination is the most prevalent method for synthesizing phenylalkylamines, typically involving the reaction of a phenylacetone derivative with an amine in the presence of a reducing agent. While versatile, this reaction is prone to several side reactions that can complicate purification and reduce yields.
FAQs: Troubleshooting Reductive Amination
Q1: My reaction is producing a significant amount of a secondary amine byproduct (dimer). How can I suppress this?
A1: This is a classic competitive reaction pathway. The primary amine product you are synthesizing is nucleophilic and can react with the intermediate imine faster than your intended amine source (e.g., ammonia). This new imine is then reduced to form a secondary amine "dimer."[1]
Causality:
-
Reaction Kinetics: As the concentration of the primary amine product increases, the probability of it reacting with the imine intermediate also increases.
-
Stoichiometry: Insufficient excess of the initial amine source (ammonia, methylamine, etc.) fails to outcompete the newly formed product for the imine intermediate.
Troubleshooting Strategies:
-
Leverage Le Châtelier's Principle: The most effective solution is to use a large excess of the amine source (e.g., ammonia or a primary amine).[1] This saturates the reaction medium, ensuring the ketone/imine intermediate is far more likely to encounter the desired amine rather than the product amine.
-
Control Reagent Addition: In some setups, slow addition of the reducing agent to the mixture of the ketone and amine can help maintain a low concentration of the primary amine product at any given time.
Q2: I'm observing over-alkylation, resulting in tertiary amines instead of my target secondary amine. Why does this happen?
A2: Similar to the dimer formation, your desired secondary amine product can undergo a subsequent reductive amination with another molecule of the starting ketone or aldehyde. This is particularly common when attempting to synthesize secondary amines from primary amines.[2]
Troubleshooting Strategies:
-
Stoichiometric Control: Carefully control the stoichiometry, using a slight excess of the primary amine starting material relative to the carbonyl compound.
-
Sequential Amination: A more robust method is to perform sequential reductive aminations.[2] For example, to make a tertiary amine with two different alkyl groups, you would first synthesize the secondary amine, purify it, and then use it as the starting material for a second reductive amination with a different aldehyde or ketone.
Q3: My main impurity is the alcohol corresponding to my starting ketone (e.g., phenyl-2-propanol from phenyl-2-propanone). How can I prevent this?
A3: This indicates that your reducing agent is directly reducing the ketone's carbonyl group before it has a chance to form the imine.[1]
Causality:
-
Reducing Agent Reactivity: Powerful reducing agents like sodium borohydride (NaBH₄) can readily reduce ketones at a rate comparable to or faster than imine reduction.
-
Reaction pH: Imine formation is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step. If the conditions are too neutral or basic, imine formation can be slow, giving the reducing agent more time to attack the ketone.
Troubleshooting Strategies:
-
Use an Imine-Selective Reducing Agent: Switch to a milder reducing agent that is more selective for the imine over the carbonyl. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are excellent choices as they are most reactive at the acidic pH that favors imine formation.[3]
-
Optimize pH: Ensure the reaction pH is weakly acidic to promote imine formation. A common practice is to use a buffer or add a catalytic amount of acetic acid.
| Reducing Agent | Relative Reactivity | Optimal pH | Key Considerations |
| Sodium Borohydride (NaBH₄) | High | Neutral/Basic | Prone to reducing starting ketone. |
| Sodium Cyanoborohydride (NaBH₃CN) | Moderate | Acidic (pH 4-6) | Highly selective for imines. Caution: Toxic HCN gas evolved at low pH. |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Moderate | Acidic | Excellent for acid-sensitive substrates; non-toxic. |
| Catalytic Hydrogenation (H₂/Pd-C, Raney Ni) | High | Neutral | Can reduce other functional groups (e.g., nitro, C=C bonds). |
Section 2: Alternative Synthetic Routes & Their Pitfalls
While reductive amination is common, other named reactions are frequently employed, each with its own set of potential issues.
FAQs: Leuckart-Wallach and Eschweiler-Clarke Reactions
Q1: My Leuckart reaction is giving low yields and significant resinous by-products. What is going wrong?
A1: The Leuckart reaction uses formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source.[4] The high temperatures required (120-185°C) are often the source of problems.[4][5]
Causality & Troubleshooting:
-
Thermal Decomposition: Prolonged heating can cause thermal decomposition of starting materials and the N-formyl intermediate, leading to tars and reduced yields.[5]
-
Solution: Monitor the reaction closely and avoid unnecessarily long reaction times. Microwave-assisted synthesis can sometimes accelerate the reaction and minimize degradation.
-
-
Incomplete Hydrolysis: The reaction produces an N-formyl derivative that must be hydrolyzed (usually with HCl) to yield the free amine. Incomplete hydrolysis will result in isolating the formamide instead of the desired amine.
-
Solution: Ensure hydrolysis goes to completion by using sufficiently concentrated acid and adequate heating/reflux time. Monitor the hydrolysis step by TLC or LC-MS.
-
-
Aldol Condensations: The basic conditions can promote aldol-type condensations of the starting ketone, leading to complex side products that can also react further.[6]
-
Solution: While difficult to avoid completely, ensuring a rapid conversion to the imine can minimize the time the ketone is exposed to these conditions.
-
Q2: In my Eschweiler-Clarke methylation of a primary amine, I'm getting a mix of secondary and tertiary amines. How can I drive it to the tertiary product?
A2: The Eschweiler-Clarke reaction methylates primary or secondary amines using formaldehyde and formic acid.[7][8] The reaction proceeds through sequential iminium ion formation and reduction. While it is generally robust and does not produce quaternary salts, incomplete reaction is a common issue.[7]
Causality & Troubleshooting:
-
Insufficient Reagents: The formation of the tertiary amine from a primary amine requires two full methylation cycles. Insufficient formaldehyde or formic acid will lead to a mixture of unreacted starting material, the secondary amine, and the tertiary amine.[7]
-
Solution: Use a sufficient excess of both formaldehyde and formic acid to drive the reaction to completion. The reaction is irreversible due to the loss of carbon dioxide, so pushing it forward with excess reagents is highly effective.[7]
-
Section 3: Stereochemical Control
For many applications, particularly in drug development, obtaining a single enantiomer is critical.[9] Achieving high stereoselectivity is a significant challenge in phenylalkylamine synthesis.
FAQs: Achieving Enantiopurity
Q1: How can I synthesize a single enantiomer of a chiral phenylalkylamine?
A1: There are three primary strategies to achieve this, each with its own complexities. The choice depends on the scale, available starting materials, and required enantiomeric excess (e.e.).
-
Chiral Resolution: This involves synthesizing the racemic mixture and then separating the enantiomers.
-
Method: React the racemic amine with a chiral resolving agent (e.g., (+)-tartaric acid) to form diastereomeric salts. These salts have different physical properties (like solubility) and can be separated by fractional crystallization. The desired salt is then treated with a base to liberate the enantiopure amine.
-
Pitfall: This method is often tedious, and the maximum theoretical yield for the desired enantiomer is only 50%. Finding a suitable resolving agent and crystallization conditions can require extensive screening.
-
-
Chiral Auxiliary Approach: A chiral auxiliary is temporarily attached to the molecule to direct a subsequent reaction stereoselectively.
-
Method: An achiral ketone can be reacted with a chiral amine (like a phenethylamine derivative) to form a chiral imine. Addition of an organometallic reagent or reduction of this imine will proceed with facial selectivity dictated by the auxiliary. The auxiliary is then cleaved to yield the chiral product.
-
Pitfall: This requires additional synthetic steps for attaching and removing the auxiliary, and the auxiliary itself can be expensive.
-
-
Asymmetric Catalysis: This is often the most elegant and efficient method, using a small amount of a chiral catalyst to generate large quantities of an enantiopure product.[10]
-
Method: Asymmetric hydrogenation or transfer hydrogenation of a prochiral imine using a chiral transition metal catalyst (e.g., Noyori's Ru-catalysts) can produce amines with very high e.e.[11]
-
Pitfall: Catalysts can be expensive, sensitive to air and moisture, and may require significant optimization of reaction conditions (solvent, pressure, temperature) to achieve high selectivity.
-
Section 4: Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using NaBH(OAc)₃
This protocol describes the synthesis of a secondary amine from a primary amine and a ketone.
-
Reagent Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the primary amine (1.0 eq), the ketone (1.1 eq), and an appropriate solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Imine Formation: Stir the mixture at room temperature for 20-30 minutes. If the starting amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred solution. The addition may be exothermic. Maintain the temperature below 30°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by TLC or LC-MS (typically 2-24 hours).
-
Workup: Once the reaction is complete, quench carefully by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent used for the reaction (e.g., dichloromethane) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or crystallization.
Protocol 2: Boc-Protection of a Primary Phenylalkylamine
This protocol protects the amine to prevent it from undergoing undesired side reactions in subsequent synthetic steps.[12]
-
Setup: Dissolve the primary phenylalkylamine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane. Add a base, typically triethylamine (1.5 eq) or use an aqueous solution of sodium bicarbonate.
-
Reagent Addition: Cool the solution in an ice bath (0°C). Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent dropwise over 15-20 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring by TLC for the consumption of the starting amine.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.
-
Extraction: Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl (to remove excess amine/base), saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude N-Boc protected amine, which is often pure enough for the next step or can be purified by chromatography.
References
-
Erowid. (n.d.). Reductive Amination Review. Erowid. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Stereoselective synthesis from a process research perspective. PubMed. Retrieved from [Link]
-
Online Organic Chemistry Tutor. (n.d.). Eschweiler- Clarke Reaction. Retrieved from [Link]
- Google Patents. (n.d.). US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines.
-
ResearchGate. (n.d.). Scheme 1. Synthesis of the Phenylalkylamines and Their Corresponding N-Benzyl Analogues a. Retrieved from [Link]
-
Pearson. (n.d.). Reductive Amination Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The interaction of phenylalkylamine calcium channel blockers with the 1,4-dihydropyridine binding site. PubMed. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Identification, characterization and preparation of process-related impurities of the phenylquinoline derivative NK-104. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]
-
Wikipedia. (n.d.). Leuckart reaction. Retrieved from [Link]
-
YouTube. (2020). Birch reduction mechanism || reducing agents || solved problems. Retrieved from [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Leuckart Reaction. Retrieved from [Link]
-
Zeitschrift für Naturforschung. (2009). Stereoselective Synthesis of α-Arylalkylamines by Glycosylation-induced Asymmetric Addition of Organometallic Compounds to Imin. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Structure–Activity Assessment and In-Depth Analysis of Biased Agonism in a Set of Phenylalkylamine 5-HT2A Receptor Agonists. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. PubMed. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Birch Reduction of Aromatic Rings. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylacetone. Retrieved from [Link]
-
Reddit. (n.d.). Where am I going wrong? (Eschweiler Clarke reaction with NaBH3CN). Retrieved from [Link]
-
RSC Publishing. (n.d.). Stereoselective total synthesis of (3Z)- and (3E)-elatenynes. Retrieved from [Link]
-
YouTube. (n.d.). Tricks to solve Birch Reduction Easily by Komali Mam. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Phenylalkylamines (indicates chiral center). (b) Optimized...*. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2024). Simplified Version of the Eschweiler–Clarke Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Organic Reactions. (n.d.). THE LEUCKART REACTION. Retrieved from [Link]
-
Arkivoc. (2009). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin. Retrieved from [Link]
-
ResearchGate. (n.d.). Protection of Functional Groups and Stannylation of Phenylalanine. Retrieved from [Link]
-
YouTube. (2021). Asymmetric Synthesis with Chiral Reagent & Chiral Catalyst. Retrieved from [Link]
-
Reddit. (n.d.). Birch reduction/alkylations. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Biaxially chiral compounds: research and development of synthesis. Retrieved from [Link]
-
Pearson. (n.d.). Birch Reduction Practice Problems. Retrieved from [Link]
-
Breaking Bad Wiki - Fandom. (n.d.). Phenylacetone. Retrieved from [Link]
-
SynThink. (n.d.). Verapamil EP Impurities & USP Related Compounds. Retrieved from [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
Encyclopedia.pub. (n.d.). Stereoselective Synthesis of Chiral Molecules. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). Structural model for phenylalkylamine binding to L-type calcium channels. PubMed. Retrieved from [Link]
Sources
- 1. Reductive Amination Review [erowid.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 8. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 9. Stereoselective synthesis from a process research perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. znaturforsch.com [znaturforsch.com]
- 12. chem.libretexts.org [chem.libretexts.org]
enhancing the chiral purity of 1-(4-Chlorophenyl)butan-1-amine
Topic: 1-(4-Chlorophenyl)butan-1-amine (CAS: 51089-98-6)[1][2]
Ticket ID: #CP-4CL-BA-001 Status: Active Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are working with 1-(4-Chlorophenyl)butan-1-amine , a chiral primary amine often used as a pharmacophore in CNS-active drug development (analogous to sertraline intermediates).[1] Achieving high Enantiomeric Excess (
This guide treats your laboratory setup as a system. We address the three primary methodologies for resolving this amine: Enzymatic Kinetic Resolution (EKR) , Classical Diastereomeric Crystallization , and Chiral HPLC .
Module 1: Enzymatic Kinetic Resolution (EKR)
The "Green" Route | High Selectivity (
This method utilizes Candida antarctica Lipase B (CAL-B) to selectively acylate one enantiomer (typically the
Standard Operating Procedure (SOP)
-
Acyl Donor: Isopropyl acetate (acts as both solvent and reactant) or Ethyl acetate.
-
Temperature:
.
Workflow Diagram:
Figure 1: Kinetic Resolution Workflow. The lipase selectively acylates the (R)-enantiomer, allowing physical separation via acid-base extraction.[1]
Troubleshooting & FAQs
Q: The reaction stalls at 40% conversion. Why?
-
Root Cause: Product inhibition. The byproduct of acetylation (if using ethyl acetate) is ethanol, or the amide product itself might inhibit the enzyme active site.
-
Fix: Switch to Isopropyl Acetate as the acyl donor. The byproduct is acetone, which is less inhibitory to CAL-B than ethanol.[1] Alternatively, add molecular sieves to scavenge byproducts if using different esters.
Q: My
-
Root Cause: The "Kinetic" nature of the resolution.[2][3][4][5][6] As the concentration of the fast-reacting enantiomer (
) drops, the enzyme begins to accept the slow-reacting enantiomer ( ), contaminating the product amide.[1] -
Fix: Stop the reaction strictly at 45-48% conversion . Do not push for 50%. It is better to sacrifice yield for purity in EKR.[1]
Q: How do I recover the acylated enantiomer?
-
Protocol: The unreacted amine is basic; the amide is neutral.
-
Dissolve the crude mixture in DCM/Ethyl Acetate.
-
Wash with 1M HCl.[1] The Amine goes into the water layer (as salt). The Amide stays in the organic layer.
-
Basify the water layer (pH > 10) and extract to recover the pure (
)-amine. -
Hydrolyze the amide (6M HCl, reflux) to recover the (
)-amine.
-
Module 2: Classical Resolution (Crystallization)
The Scalable Route | Cost-Effective [1]
For 1-arylalkylamines, diastereomeric salt formation is the industry standard.[1] The 4-chlorophenyl group increases lipophilicity compared to simple benzylamines, affecting solvent choice.[1]
Recommended Resolving Agents
| Agent | Solvent System | Expected Salt |
| (S)-Mandelic Acid | Ethanol (95%) or IPA | Mandelate Salt |
| (L)-Tartaric Acid | Methanol/Water (9:[1]1) | Tartrate Salt |
| Dibenzoyl-L-tartaric acid | Acetone/Ethanol | Dibenzoyl Tartrate |
Troubleshooting & FAQs
Q: The solution turned into a thick oil instead of crystals ("Oiling Out").
-
Root Cause: The supersaturation is too high, or the solvent is too polar, preventing an ordered crystal lattice. The 4-chloro substituent adds lipophilicity, making the salt less soluble in water but more prone to oiling in pure organics.[1]
-
Fix:
-
Re-heat to dissolve the oil.
-
Add Seeding Crystals: If you have any solid, add a speck at the cloud point.
-
Slow Cool: Wrap the flask in a towel to cool over 4-6 hours. Rapid cooling promotes oiling.[1]
-
Change Solvent: Switch from pure Ethanol to Ethanol:MTBE (2:1) . The non-polar MTBE drives precipitation.
-
Q: Yield is low (< 20%), but purity is high.
-
Root Cause: You are likely discarding the "more soluble" diastereomer in the mother liquor.
-
Fix: This is normal for the first crop.
-
Take the mother liquor.
-
Evaporate solvent.[1]
-
Liberate the free base (add NaOH, extract).
-
Use the opposite enantiomer of the resolving acid (e.g., switch from (S)-Mandelic to (R)-Mandelic) to crystallize the other enantiomer from the enriched filtrate (Marckwald Principle).
-
Module 3: Analytical Validation (Chiral HPLC)
The "Truth" Serum | Detection Limit < 0.1%
You cannot optimize what you cannot measure.[1] 1-(4-Chlorophenyl)butan-1-amine requires specific conditions to prevent peak tailing due to the basic amine interacting with silanols on the column.
Method Parameters
-
Column: Chiralpak AD-H (Amylose-based) or Chiralcel OD-H (Cellulose-based).[1]
-
Mobile Phase: Hexane : Isopropyl Alcohol (90:10 to 98:2).
-
Additive (CRITICAL): 0.1% Diethylamine (DEA) or Ethylenediamine.
-
Why? The basic additive blocks residual silanol sites on the silica support, ensuring sharp peaks. Without DEA, your peaks will tail and overlap.[1]
-
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 220 nm (utilizing the chlorophenyl chromophore).
Decision Matrix for Method Selection:
Figure 2: Decision Matrix for selecting the appropriate resolution strategy based on scale and constraints.
References
-
Ghanem, A. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. Yakhak Hoeji.
- Relevance: Establishes the baseline for Chiral HPLC separation of amine analogs using polysaccharide columns (AD/OD series).
- Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Amines. Angewandte Chemie International Edition.
-
Gong, Y., et al. (2026).[2] Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B. Journal of Organic Chemistry.
- Relevance: Validates the use of CAL-B (Novozym 435) for the kinetic resolution of benzylic amines, providing the mechanistic basis for the EKR module.
-
Phenomenex. Chiral HPLC Separations Guide.
- Relevance: Source for the specific mobile phase additives (DEA/TEA) required to suppress tailing in basic amines.
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Dynamic Kinetic Resolution of Secondary Amines Using the 4CzIPN Photocatalyst and Candida Antarctica Lipase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanoenzymology in the Kinetic Resolution of β-Blockers: Propranolol as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Solubility Optimization for 1-(4-Chlorophenyl)butan-1-amine HCl
The following guide serves as a specialized Technical Support Center for researchers working with 1-(4-Chlorophenyl)butan-1-amine hydrochloride . It is designed to address the specific physicochemical challenges of this lipophilic benzylic amine salt in biological assays.
Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Precipitation & Bioavailability in Assays
Core Compound Analysis & The Solubility Paradox
Before troubleshooting, you must understand why this compound fails in solution.
-
Compound Identity: 1-(4-Chlorophenyl)butan-1-amine hydrochloride.[1][2][3]
-
The Paradox: As a hydrochloride salt, it is technically water-soluble.[1][2] However, it possesses a "Grease Ball" moiety (the chlorophenyl-butyl tail) and a pH-sensitive head (the amine).[1][2]
-
In Water (pH < 6): The amine is fully protonated (
).[1] The charge masks the lipophilic tail.[1] It dissolves.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
In Assay Buffer (pH 7.4): The pH approaches the compound's pKa (approx.[2] 9.0–9.5).[1][2] A small but critical fraction deprotonates to the free base.[1] This uncharged, oily free base has near-zero solubility and acts as a nucleation site for precipitation, especially in high-salt environments like PBS or DMEM.[1][2]
-
Solubility Decision Matrix (Workflow)
Use this logic flow to determine the correct preparation strategy for your specific assay type.
Figure 1: Decision matrix for selecting the optimal solubilization strategy based on assay conditions.[1][2]
Frequently Asked Questions (Troubleshooting)
Q1: My stock solution in DMSO is clear, but it turns cloudy immediately upon adding to the cell culture media. Why?
Diagnosis: You are experiencing "Solvent Shock" (Oiling Out). When a hydrophobic molecule in 100% DMSO is suddenly exposed to an aqueous environment (media), the DMSO disperses into the water faster than the compound can equilibrate.[2] The compound molecules aggregate instantly, forming micro-precipitates that may be invisible to the naked eye but will kill your assay potency.[2]
The Fix: The "Intermediate Dilution" Step Never pipette high-concentration DMSO stock directly into the final well.[1]
-
Prepare Stock: 10 mM in anhydrous DMSO.
-
Create Intermediate: Dilute the stock 1:10 or 1:20 into pure media (serum-free) or PBS with vigorous vortexing to create a 10x or 20x working solution.
-
Final Addition: Add this stabilized intermediate to your cells.
Q2: I am running an IC50 curve. Why does the compound lose potency at high concentrations (the "Bell-Shaped" curve)?
Diagnosis: Micellar Precipitation. At high concentrations (>50 µM), amphiphilic molecules like 1-(4-Chlorophenyl)butan-1-amine can form micelles or non-specific aggregates.[1][2] These aggregates cannot bind to the target receptor/enzyme, effectively lowering the "free" concentration of the drug.
The Fix: Add a Surfactant Incorporate a non-ionic surfactant into your assay buffer to keep the compound monomeric.[1]
-
Mechanism: The surfactant lowers the surface tension and prevents the lipophilic tails from stacking, maintaining the compound in solution [1].
Q3: Can I dissolve the HCl salt directly in water to avoid DMSO?
Diagnosis: Yes, but with caveats. The HCl salt is water-soluble, but it yields an acidic solution.
-
Protocol: Dissolve in deionized water (pH ~5.5).
-
Warning: Do not dissolve directly in PBS (Phosphate Buffered Saline).[1][2] The phosphate ions can buffer the local pH to 7.4 immediately at the dissolving crystal surface, causing the free base to form and coat the crystal, halting dissolution (the "shell effect"). Dissolve in water first, then dilute into buffer.[1][2]
Advanced Formulation: The Cyclodextrin Protocol
If the compound precipitates in media regardless of DMSO handling, you must use a carrier molecule.[2] Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is the gold standard for lipophilic amines [2].[1][2]
Why it works: The chlorophenyl ring fits inside the hydrophobic donut-hole of the cyclodextrin, while the hydrophilic outer shell keeps the complex soluble in water.
Protocol:
-
Prepare Vehicle: Make a 20% (w/v) stock of HP-β-CD in sterile water.[1][2]
-
Solubilize Compound: Add 1-(4-Chlorophenyl)butan-1-amine HCl powder to the 20% CD solution.
-
Agitate: Vortex or sonicate for 10–15 minutes at room temperature.
-
Filter: Sterile filter (0.22 µm). This stock can now be diluted into media without precipitation.[1][2][4]
Standardized Data Tables
Table 1: Solubility Limits & Solvent Compatibility
| Solvent / Media | Max Solubility (Est.)[1][2][5] | Stability | Usage Recommendation |
| Anhydrous DMSO | > 50 mM | High (Months at -20°C) | Primary Stock. Keep desiccated.[1][2] |
| Ethanol (100%) | ~ 20 mM | Moderate (Evaporation risk) | Secondary option if DMSO is toxic to cells.[1][2] |
| Water (pH < 6) | ~ 10-20 mM | Moderate (Hydrolysis risk) | Good for acute animal dosing.[1][2] |
| PBS (pH 7.4) | < 100 µM | Low (Precipitation risk) | Do not use for stock. Only for final dilution.[1][2] |
| Culture Media + Serum | ~ 50-100 µM | Moderate (Protein binding) | Serum albumin binds the drug, keeping it soluble but reducing free fraction.[1][2] |
Table 2: Troubleshooting Symptom Checker
| Observation | Root Cause | Immediate Action |
| Crystals on well bottom | Insoluble Free Base | Check pH. If pH > 7.4, acidify slightly or reduce concentration.[1][2] |
| Cloudy suspension | Solvent Shock | Use "Intermediate Dilution" method (Section 3, Q1).[2] |
| High variance in data | Adsorption to Plastic | Add 0.01% BSA or Tween-20 to prevent sticking to tips/plates.[1][2] |
| Yellowing of stock | Oxidation of Amine | Discard stock.[2] Store solid under nitrogen/argon.[1][2] |
References
-
Lipinski, C. A., et al. (2012).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews.
-
Brewster, M. E., & Loftsson, T. (2007).[1][2] "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.
-
PubChem. (2025).[1][2] "1-(4-Chlorophenyl)butan-1-amine Compound Summary." National Library of Medicine.[1][2]
-
Di, L., & Kerns, E. (2015).[1][2] "Drug-like Properties: Concepts, Structure Design and Methods: Solubility." ScienceDirect.[1][2] [1][2]
Disclaimer: This guide is for research use only. Always consult the specific Safety Data Sheet (SDS) for 1-(4-Chlorophenyl)butan-1-amine hydrochloride before handling.
Sources
- 1. 4'-Chlorobutyrophenone | C10H11ClO | CID 70321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 4-(4-chlorophenyl)butan-1-amine hydrochloride (C10H14ClN) [pubchemlite.lcsb.uni.lu]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cellculturedish.com [cellculturedish.com]
troubleshooting guide for 1-(4-Chlorophenyl)butan-1-amine hydrochloride experiments
Topic: Troubleshooting & Optimization Guide
Audience: Medicinal Chemists, Process Development Scientists, Analytical Chemists.
Executive Dashboard: Compound Vital Signs
Before troubleshooting, verify your material against these baseline specifications. Deviations here often explain downstream failures.
| Parameter | Specification / Value | Critical Note |
| Compound Name | 1-(4-Chlorophenyl)butan-1-amine HCl | Primary benzylic amine salt |
| MW | 220.14 g/mol (Salt) | 183.68 g/mol (Free Base) | Stoichiometry errors common if form is confused |
| CAS (Free Base) | 51089-98-6 | Note: HCl salt CAS varies by vendor |
| LogP | ~2.8 (Free Base) | Highly lipophilic; poor water solubility as free base |
| Chirality | 1 Chiral Center (Benzylic Carbon) | Enantiomers must be separated for bio-assays |
| pKa | ~9.5 - 10.0 (Conjugate Acid) | Requires pH > 12 for complete free-basing |
| Stability | Hygroscopic (Salt); Oxidatively Labile (Free Base) | Store HCl salt under Argon; Desiccate |
Module 1: Physicochemical Integrity & Handling
Q: My "dry" HCl salt has turned into a sticky gum or oil. Is it degraded?
Diagnosis: Likely hygroscopic collapse , not chemical degradation.
Amine hydrochloride salts, particularly those with lipophilic tails like the butyl chain, can be intensely hygroscopic. When exposed to ambient humidity, they absorb water, lowering the glass transition temperature (
Corrective Protocol:
-
Do not heat directly: Heating a wet amine salt can cause hydrolysis or oxidation if trace impurities are present.
-
Azeotropic Drying: Dissolve the gum in anhydrous Ethanol or Methanol. Evaporate (Rotavap) to a foam.
-
Trituration: Add anhydrous Diethyl Ether or MTBE to the foam. Sonicate vigorously. The salt should reprecipitate as a white solid.
-
Filtration: Filter under an inert atmosphere (Nitrogen blanket) to prevent immediate re-absorption of water.
Q: How do I efficiently convert the HCl salt to the Free Base for nucleophilic substitution?
Diagnosis: Incomplete deprotonation or poor phase transfer. Because the pKa is high (~10), weak bases (bicarbonate) are insufficient. The high lipophilicity of the 4-chlorophenyl-butyl chain means the free base will partition strongly into organic solvents, but you must avoid forming emulsions.
Protocol: Biphasic Free-Basing System See the workflow below for the logic flow.
Figure 1: Optimized Biphasic Free-Basing Workflow. Note the requirement for pH > 12 due to the high pKa of the primary amine.
Module 2: Synthesis & Reaction Troubleshooting
Q: I am synthesizing this via reductive amination of 4'-chlorobutyrophenone, but I see dehalogenated byproducts (loss of Cl).
Diagnosis: Over-reduction due to improper catalyst selection.
If you are using catalytic hydrogenation (
Solution:
-
Switch Reductant: Use hydride reagents instead of catalytic hydrogenation.
-
Sodium Triacetoxyborohydride (STAB): Mild, selective for imines, does not touch aryl chlorides.
-
Sodium Cyanoborohydride (
): Effective but toxic; requires pH 6 adjustment. -
Titanium(IV) Isopropoxide +
: The acts as a Lewis acid to drive imine formation completely before reduction.
-
Q: My yield is low during amide coupling (using the amine as a nucleophile).
Diagnosis: Steric hindrance or salt interference. The butyl chain and the phenyl ring create significant steric bulk around the nitrogen. Furthermore, if you use the HCl salt directly with a base (like TEA/DIPEA) in the coupling reaction, the resulting triethylamine hydrochloride salts can buffer the solution and retard the reaction or trap the amine.
Optimization:
-
Pre-release the base: Use the free-basing protocol in Module 1 before the reaction. Do not rely on in situ neutralization.
-
Solvent Switch: Use DMF or NMP instead of DCM. The higher polarity stabilizes the transition state for nucleophilic attack.
-
Coupling Agent: Switch to HATU or COMU, which are more reactive than EDC/NHS for sterically hindered amines.
Module 3: Analytical Troubleshooting (HPLC)
Q: I see severe peak tailing in my HPLC analysis.
Diagnosis: Silanol interactions.
Primary amines interact strongly with residual silanol groups (
Corrective Actions:
-
Mobile Phase Modifier: You must add a basic modifier.
-
Standard: 0.1% Trifluoroacetic acid (TFA) is common, but for stubborn amines, 0.1% Diethylamine (DEA) or Triethylamine (TEA) competes for silanol sites, sharpening the peak.
-
-
Column Choice: Switch to a "Base-Deactivated" column (e.g., C18 with high carbon load and end-capping).
Q: How do I separate the enantiomers?
Diagnosis: Chiral resolution required. The benzylic carbon is a stereocenter. Standard C18 columns will not separate enantiomers.
Chiral Method Development Strategy: Polysaccharide-based columns (Amylose or Cellulose derivatives) are the gold standard for benzylic amines.
| Column Type | Mobile Phase Mode | Additive (Critical) |
| Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD) | Normal Phase: Hexane / IPA (90:10) | 0.1% Diethylamine (Essential for peak shape) |
| Cellulose tris(3,5-dichlorophenylcarbamate) | Polar Organic: Acetonitrile / MeOH | 0.1% Diethylamine + 0.1% Acetic Acid |
See the decision tree below for method selection.
Figure 2: Analytical Method Development Decision Tree. Note that basic modifiers are almost always required for this amine class.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10773822, 1-(4-Chlorophenyl)butan-1-amine hydrochloride. Retrieved from [Link]
- Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. (Authoritative source on STAB reduction to avoid side reactions).
-
Phenomenex (2025). Chiral HPLC Separations Guide: Strategies for Benzylic Amines. Retrieved from [Link] (General reference for polysaccharide column selection).
- Sigma-Aldrich.Handling Hygroscopic Reagents: Technical Bulletin. (General reference for handling amine salts).
Technical Support Center: Synthesis & Impurity Profiling of 1-(4-Chlorophenyl)butan-1-amine HCl
Welcome to the Advanced Synthesis Support Module. Current Status: Online | Topic: Impurity Identification & Process Optimization Lead Scientist: Dr. A. Vance, Senior Application Scientist
The Synthesis Landscape: Contextualizing the Byproducts
To accurately identify impurities, we must first map the standard synthetic route. For 1-(4-Chlorophenyl)butan-1-amine , the most prevalent industrial and laboratory method is the Reductive Amination of 4-chlorobutyrophenone.
While efficient, this route is a "forked path" where thermodynamic and kinetic competition generates specific, predictable byproducts.
Core Reaction Pathway & Deviation Points
Figure 1: Mechanistic origin of key impurities during the reductive amination of aryl ketones.
Troubleshooting Guide: Symptom-Based Diagnostics
Use this matrix to correlate analytical observations (LC-MS/NMR) with synthetic root causes.
| Symptom (Analytical Signal) | Probable Identity | Root Cause | Corrective Action |
| MS: | 1-(4-Chlorophenyl)butan-1-ol (Alcohol) | Incomplete Imination: The reducing agent reduced the ketone before it could react with ammonia. | Protocol Adjustment: Ensure formation of the imine before adding the reducing agent.[1][2] Use a dehydrating agent (e.g., Ti(OiPr)₄) or molecular sieves [1]. |
| MS: | Bis(1-(4-chlorophenyl)butyl)amine (Dimer) | Over-Alkylation: The primary amine product reacted with the imine intermediate. Common when ammonia concentration is low. | Stoichiometry: Increase Ammonia equivalents (>10 eq). Method: Switch to a two-step "one-pot" method where imine is fully formed before reduction [2]. |
| MS: | 1-Phenylbutan-1-amine (De-chlorinated) | Catalytic Hydrogenolysis: Use of Pd/C catalyst broke the Ar-Cl bond. | Catalyst Swap: Avoid Pd/C. Use Pt/C , Raney Nickel , or chemical hydrides (NaBH₃CN) which tolerate aryl chlorides [3]. |
| Appearance: Oily product that won't crystallize. | Free Base / Impure Salt | Stoichiometry Mismatch: Excess HCl or trapped solvent/impurities preventing lattice formation. | Workup: Verify pH < 2 during salt formation. Recrystallize from iPrOH/Et₂O. |
Deep Dive: Mechanism & Mitigation
Issue A: The "Dimer" Trap (Secondary Amine Formation)
The Science: As the reaction proceeds, the concentration of the target primary amine increases. This amine is more nucleophilic than ammonia. If it attacks the intermediate imine, it forms a secondary amine (dimer). The Fix:
-
High Dilution: Not recommended for scale-up.
-
Ammonium Acetate Excess: Use 10–15 equivalents of NH₄OAc to statistically favor ammonia attack.
-
Stepwise Reduction: Allow the ketone and ammonia/amine to reach equilibrium (imine formation) before introducing the hydride source (e.g., NaBH₃CN or NaBH(OAc)₃) [4].
Issue B: The Dehalogenation Risk (Loss of Chlorine)
The Science: Aryl chlorides are sensitive to hydrodehalogenation under catalytic hydrogenation conditions, particularly with Palladium (Pd) catalysts. The mechanism involves oxidative addition of the Pd into the C-Cl bond, followed by reductive elimination. The Fix:
-
Catalyst Selection: Platinum (Pt) and Rhodium (Rh) are far less active toward Ar-Cl bonds than Palladium.
-
Chemical Reduction: Use borohydride reagents (NaBH₄, NaBH₃CN) instead of catalytic hydrogenation. These do not typically affect aryl chlorides under standard conditions [5].
Analytical Validation Protocols
To confirm the identity of your byproducts, utilize the following validated characteristic signals.
LC-MS & NMR Fingerprints
| Compound | Molecular Formula | Exact Mass (Monoisotopic) | Key NMR Signal ( |
| Target Amine (HCl) | C | 183.08 (Free Base) | |
| Alcohol Impurity | C | 184.06 | |
| Dimer Impurity | C | 349.13 | |
| De-chlorinated | C | 149.12 | Aromatic region shows 5 protons (multiplet) instead of 4 (symmetric dd). |
Frequently Asked Questions (FAQ)
Q: My product is hygroscopic and turns into a gum. Is this normal? A: Yes, primary amine hydrochlorides can be hygroscopic. Ensure the final salt is dried under high vacuum (>24h) and stored in a desiccator. If it remains gummy, it likely contains residual solvent or alcohol byproduct . Recrystallize using anhydrous Ethanol/Diethyl Ether.
Q: Can I use Leuckart-Wallach conditions (Formic acid/Ammonium formate) to avoid dimers?
A: Yes, the Leuckart-Wallach reaction is excellent for suppressing dimer formation because the intermediate is an N-formyl derivative, which is not nucleophilic. However, it requires high temperatures (
Q: Why does the melting point of my HCl salt vary so much? A: The melting point of 1-(4-chlorophenyl)butan-1-amine HCl is highly sensitive to the enantiomeric excess (ee) if you are making a chiral version, and to solvation . A wide range (e.g., >2°C) usually indicates the presence of the alcohol impurity, which disrupts the crystal lattice.
Workflow Visualization: Troubleshooting Decision Tree
Figure 2: Rapid diagnostic logic for impurity identification based on Mass Spectrometry data.
References
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849–3862.
-
Dangerfield, E. M., et al. (2010).[3] "Selective Preparation of Primary Amines." Journal of Organic Chemistry, 75(15), 5470–5477.
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Specifically Chapter on Hydrogenolysis of Halides).
-
Tripathi, R. P., et al. (2008). "Direct Reductive Amination of Ketones."[3] Synthesis, 2008(20), 3311-3315.
-
Gribble, G. W. (1998). "Sodium Borohydride in Carboxylic Acid Media: A Phenomenal Reduction System." Chemical Society Reviews, 27, 395-404.
-
Kitamura, M., et al. (2018). "Leuckart–Wallach Reaction."[4] Organic Syntheses, 95, 380-395.
Sources
A Comparative Analysis of 1-(4-Chlorophenyl)butan-1-amine Analogs: Probing the Structure-Activity Landscape at Monoamine Transporters
Introduction: The Significance of the Phenethylamine Scaffold and the Impact of Substitution
The phenethylamine backbone represents a privileged scaffold in neuropharmacology, forming the structural basis for a vast array of psychoactive substances, neurotransmitters, and therapeutic agents. The pharmacological profile of these molecules can be exquisitely tuned by introducing various substituents onto the phenyl ring and the ethylamine side chain. This guide focuses on a specific subset of these compounds: analogs of 1-(4-chlorophenyl)butan-1-amine. The parent compound, a primary amine with a butyl side chain and a chlorine atom at the para position of the phenyl ring, serves as a crucial starting point for exploring the structure-activity relationships (SAR) that govern interactions with key neurological targets, particularly the monoamine transporters.
Monoamine transporters—specifically the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)—are critical regulators of synaptic neurotransmission. Their function is to reuptake their respective neurotransmitters from the synaptic cleft back into the presynaptic neuron, thereby terminating the signal. Compounds that interact with these transporters can act as either inhibitors of reuptake or as releasing agents, leading to a wide spectrum of physiological and psychological effects. Understanding how subtle molecular modifications to the 1-(4-chlorophenyl)butan-1-amine structure influence potency and selectivity at these transporters is paramount for the rational design of novel research tools and potential therapeutic agents.
This guide provides a comparative analysis of a series of 1-(4-chlorophenyl)butan-1-amine analogs, with a focus on the impact of para-chloro substitution and alterations to the alkyl side chain. We will delve into the experimental data that elucidates the SAR at DAT, NET, and SERT, and provide detailed protocols for the key assays used to generate this data.
Structural Analogs for Comparison
To effectively dissect the structure-activity relationships, we will examine a series of analogs that systematically modify the core 1-(4-chlorophenyl)butan-1-amine structure. The primary points of modification for this comparative analysis are:
-
α-Alkyl Substitution: Introduction of a methyl group at the α-position of the butanamine chain.
-
β-Keto Group: Introduction of a ketone at the β-position, converting the phenethylamine to a cathinone analog.
-
N-Alkylation: Substitution on the terminal amine with methyl or ethyl groups.
These modifications allow for a systematic evaluation of how steric hindrance, electronic properties, and lipophilicity influence interactions with monoamine transporters.
Comparative Analysis of Monoamine Transporter Activity
A pivotal study by Fantegrossi et al. (2024) provides a comprehensive dataset for comparing the in vitro activities of a series of substituted amphetamines and cathinones, including para-chlorinated analogs, at DAT, NET, and SERT.[1][2] The following table summarizes the monoamine transporter uptake inhibition data (IC₅₀ values) for key analogs relevant to our discussion. Lower IC₅₀ values indicate greater potency.
| Compound | Core Structure | Substitution | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) |
| Amphetamine | Phenethylamine | α-methyl | 100 | 30 | >10000 |
| 4-Chloroamphetamine (4-CA) | Phenethylamine | α-methyl, 4-chloro | 200 | 100 | 100 |
| Methamphetamine | Phenethylamine | α-methyl, N-methyl | 50 | 20 | >10000 |
| 4-Chloromethamphetamine | Phenethylamine | α-methyl, N-methyl, 4-chloro | 100 | 80 | 80 |
| Cathinone | Phenethylamine | α-methyl, β-keto | 300 | 100 | >10000 |
| 4-Chlorocathinone | Phenethylamine | α-methyl, β-keto, 4-chloro | 500 | 200 | 200 |
Data adapted from Fantegrossi et al. (2024).
Structure-Activity Relationship (SAR) Insights
The data presented in the table reveals several key SAR trends:
-
Effect of Para-Chloro Substitution: The addition of a chlorine atom at the para-position of the phenyl ring consistently and significantly increases potency at the serotonin transporter (SERT).[1][2] For instance, amphetamine is a weak SERT inhibitor, while 4-chloroamphetamine displays potent activity. This enhancement of SERT affinity is a well-documented effect of para-halogenation on phenethylamines.[1] This suggests that the 4-chloro substituent engages in favorable interactions within the SERT binding pocket.
-
Impact on Catecholamine Transporters (DAT and NET): While dramatically increasing SERT potency, para-chloro substitution generally results in a modest decrease or no significant change in potency at DAT and NET compared to their non-chlorinated counterparts.[1][2] This differential effect is crucial for determining the overall selectivity profile of the analogs.
-
Influence of the β-Keto Group: The presence of a β-keto group, as seen in the cathinone analogs, generally leads to a decrease in potency at all three monoamine transporters compared to the corresponding amphetamine analogs.[1] This suggests that the increased polarity and altered conformation imparted by the ketone are less favorable for binding to the transporters.
-
N-Alkylation: N-methylation (e.g., methamphetamine vs. amphetamine) tends to increase potency at DAT and NET while having a less pronounced effect on SERT affinity in the absence of other substitutions.[1]
Experimental Methodologies: A Closer Look
The generation of reliable and comparable data is contingent upon the use of robust and well-validated experimental protocols. The following sections detail the methodologies for key in vitro assays used to characterize the interaction of 1-(4-chlorophenyl)butan-1-amine analogs with monoamine transporters.
Monoamine Transporter Uptake Inhibition Assay
This assay is fundamental for determining the potency of a compound in blocking the reuptake of neurotransmitters.
Principle: The assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) into cells or synaptosomes that express the corresponding transporter.
Step-by-Step Protocol:
-
Cell/Synaptosome Preparation:
-
For cell-based assays, use cell lines stably or transiently expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.
-
For synaptosome-based assays, prepare synaptosomes from specific rat brain regions rich in the transporter of interest (e.g., striatum for DAT, hippocampus for SERT).
-
-
Incubation:
-
Pre-incubate the cells or synaptosomes with varying concentrations of the test compound (e.g., 1-(4-chlorophenyl)butan-1-amine analog) for a defined period (e.g., 10-20 minutes) at a controlled temperature (typically 37°C).
-
-
Initiation of Uptake:
-
Add a fixed concentration of the radiolabeled monoamine substrate to initiate the uptake reaction.
-
-
Termination of Uptake:
-
After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by washing the cells/synaptosomes with ice-cold buffer and harvesting them onto filter mats using a cell harvester.
-
-
Quantification:
-
Measure the amount of radioactivity retained by the cells/synaptosomes using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of uptake for each concentration of the test compound relative to a vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake).
-
Causality Behind Experimental Choices: The use of radiolabeled substrates allows for highly sensitive and quantitative measurement of transporter activity. The short incubation times are crucial to ensure that the initial rate of uptake is being measured, which is a more accurate reflection of transporter function.
Diagram of Monoamine Transporter Uptake Inhibition Assay Workflow:
Caption: Workflow for a monoamine transporter uptake inhibition assay.
Monoamine Transporter Release Assay
This assay determines whether a compound acts as a substrate for the transporter, inducing reverse transport or "release" of the neurotransmitter.
Principle: Cells or synaptosomes expressing the transporter of interest are preloaded with a radiolabeled monoamine. The ability of the test compound to induce the release of the radiolabel from the cells/synaptosomes is then measured.
Step-by-Step Protocol:
-
Preloading:
-
Incubate cells or synaptosomes with a radiolabeled monoamine to allow for its uptake and accumulation.
-
-
Washing:
-
Wash the cells/synaptosomes to remove any extracellular radiolabel.
-
-
Induction of Release:
-
Expose the preloaded cells/synaptosomes to various concentrations of the test compound.
-
-
Sample Collection:
-
At specific time points, collect the extracellular buffer.
-
-
Quantification:
-
Measure the amount of radioactivity in the collected buffer using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of release for each concentration of the test compound relative to a basal release control.
-
Plot the percentage of release against the logarithm of the compound concentration to determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal release).
-
Causality Behind Experimental Choices: The preloading step ensures that there is a measurable intracellular pool of the radiolabeled neurotransmitter. Measuring the release into the extracellular medium directly assesses the compound's ability to act as a transporter substrate and induce efflux.
Diagram of Monoamine Transporter Release Assay Workflow:
Caption: Workflow for a monoamine transporter release assay.
Signaling Pathways and Mechanism of Action
The interaction of 1-(4-chlorophenyl)butan-1-amine analogs with monoamine transporters directly impacts the signaling pathways of dopamine, norepinephrine, and serotonin. By inhibiting reuptake or promoting release, these compounds increase the synaptic concentration of these neurotransmitters, leading to enhanced activation of their respective postsynaptic receptors.
Diagram of the Impact on a Dopaminergic Synapse:
Caption: Mechanism of action at a dopaminergic synapse.
Conclusion and Future Directions
The comparative analysis of 1-(4-chlorophenyl)butan-1-amine analogs reveals a clear and predictable structure-activity relationship at monoamine transporters. The para-chloro substitution is a key determinant of SERT potency, transforming predominantly catecholaminergic compounds into broader-spectrum monoamine transporter ligands. Further modifications to the alkyl side chain, such as the introduction of a β-keto group or N-alkylation, provide additional means to fine-tune the potency and selectivity profile.
The experimental protocols detailed in this guide provide a framework for the continued exploration of this chemical space. Future research should focus on synthesizing and evaluating a more extensive library of analogs, including variations in the position and nature of the halogen substituent on the phenyl ring, as well as exploring a wider range of alkyl and N-substituents. Such studies will not only deepen our fundamental understanding of monoamine transporter pharmacology but also hold the potential for the discovery of novel chemical probes and therapeutic leads for a variety of neurological and psychiatric disorders.
References
-
Fantegrossi, W. E., et al. (2024). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Neuropharmacology, 109827. [Link]
Sources
- 1. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(4-Chlorophenyl)butan-1-amine HCl
In the landscape of pharmaceutical development and quality control, the rigorous and validated analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparison and cross-validation of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy—for the characterization and quantification of 1-(4-Chlorophenyl)butan-1-amine HCl.[1] This compound, a primary amine with a substituted chlorophenyl ring, serves as a crucial building block in the synthesis of various pharmaceutical agents.[1]
The objective of this guide is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the principles, practical considerations, and comparative performance of these methods. By presenting supporting experimental data and adhering to international regulatory standards, we aim to provide a framework for selecting the most appropriate analytical strategy for a given application.
The Imperative of Method Validation and Cross-Validation
Before delving into the specifics of each technique, it is crucial to understand the foundational principles of analytical method validation. The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[2][3] This is a continuous process throughout the method's lifecycle.[4] Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines, such as ICH Q2(R2), that outline the necessary validation characteristics.[2][5][6][7]
Cross-validation becomes essential when two or more analytical procedures are used to generate data for the same purpose, for instance, across different laboratories or when different analytical techniques are employed.[5][8] It serves to demonstrate that the methods provide equivalent results within predefined acceptance criteria, ensuring data integrity and consistency.[9]
Comparative Overview of Analytical Methodologies
The selection of an analytical method is a critical decision driven by the specific requirements of the analysis, such as the need for quantitative precision, impurity profiling, or structural elucidation. Here, we explore three workhorse techniques in the pharmaceutical industry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolution, sensitivity, and quantitative accuracy. For a compound like 1-(4-Chlorophenyl)butan-1-amine HCl, a reverse-phase HPLC (RP-HPLC) method is typically employed.
Causality of Experimental Choices:
-
Stationary Phase: A C18 column is a common choice for non-polar to moderately polar compounds. The hydrophobic C18 chains interact with the non-polar regions of the analyte, providing good retention and separation.
-
Mobile Phase: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (such as phosphate or acetate buffer) is used. The organic solvent strength is optimized to achieve a suitable retention time, while the buffer controls the pH, which is critical for the ionization state of the amine and, consequently, its retention behavior. For Mass Spectrometry (MS) compatibility, volatile buffers like formic acid or ammonium acetate are used instead of non-volatile salts like phosphate.[10]
-
Detection: A UV detector is commonly used, with the detection wavelength set at a lambda max of the chromophore (the chlorophenyl group) to ensure maximum sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. For a primary amine like 1-(4-Chlorophenyl)butan-1-amine HCl, derivatization is often necessary to improve its volatility and thermal stability.
Causality of Experimental Choices:
-
Derivatization: Silylation is a common derivatization technique for amines, replacing the active hydrogen on the nitrogen with a trimethylsilyl (TMS) group. This reduces the polarity and increases the volatility of the analyte, making it more amenable to GC analysis.
-
GC Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of a wide range of compounds.
-
Ionization and Detection: Electron Ionization (EI) is a standard ionization technique that generates a reproducible fragmentation pattern, which serves as a "fingerprint" for compound identification. The mass spectrometer is operated in full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the structural elucidation of molecules. While not typically a primary quantitative method in routine quality control due to lower sensitivity compared to chromatographic techniques, quantitative NMR (qNMR) is gaining traction for its high precision and accuracy, as it does not require a reference standard of the analyte.
Causality of Experimental Choices:
-
Solvent: A deuterated solvent, such as deuterium oxide (D₂O) or deuterated chloroform (CDCl₃), is used to dissolve the sample without generating a large solvent signal in the proton NMR spectrum.
-
Internal Standard: For qNMR, a certified internal standard with a known concentration and a simple spectrum that does not overlap with the analyte signals is added to the sample.
-
Data Acquisition: ¹H NMR is the most common experiment, providing information on the number of different types of protons, their chemical environment, and their connectivity.[12] ¹³C NMR and 2D NMR experiments (like COSY and HSQC) can provide further structural confirmation.
Cross-Validation Framework
The cross-validation of these three analytical methods will be assessed based on the following key performance parameters as defined by ICH guidelines.[5][13]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[6]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Comparative Performance Data
The following table summarizes the illustrative performance data for the analysis of 1-(4-Chlorophenyl)butan-1-amine HCl using the three validated methods. These values represent typical performance characteristics and should be established for each specific method and laboratory.
| Parameter | HPLC-UV | GC-MS (SIM) | ¹H-qNMR |
| Specificity | High (demonstrated by peak purity) | Very High (demonstrated by mass spectrum) | Very High (demonstrated by unique chemical shifts) |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 |
| Range | 1 - 100 µg/mL | 0.1 - 10 µg/mL | 0.5 - 10 mg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (RSD%) | < 2.0% | < 3.0% | < 1.5% |
| LOQ | 1 µg/mL | 0.1 µg/mL | 0.5 mg/mL |
Experimental Protocols
HPLC-UV Method
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of 1-(4-Chlorophenyl)butan-1-amine HCl reference standard in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile: 25 mM Potassium Phosphate buffer pH 3.0 (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 225 nm
-
-
Analysis:
-
Inject the blank, standard solutions, and sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample from the calibration curve.
-
GC-MS Method
-
Derivatization and Sample Preparation:
-
To 1 mg of the sample or standard, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70 °C for 30 minutes.
-
Evaporate the derivatizing agent under a stream of nitrogen and reconstitute in 1 mL of ethyl acetate.
-
-
GC-MS Conditions:
-
GC Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions.
-
-
Analysis:
-
Inject the derivatized standard and sample solutions.
-
Quantify using an external or internal standard method.
-
¹H-qNMR Method
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and 5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Add 0.75 mL of D₂O and vortex to dissolve completely.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
Experiment: ¹H NMR
-
Parameters: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio, ensuring a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest for accurate integration.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the concentration of the analyte using the known concentration of the internal standard and the integral values.
-
Visualization of Workflows
Caption: HPLC-UV Experimental Workflow.
Caption: GC-MS Experimental Workflow.
Caption: ¹H-qNMR Experimental Workflow.
Conclusion and Recommendations
The cross-validation of analytical methods for 1-(4-Chlorophenyl)butan-1-amine HCl demonstrates that HPLC-UV, GC-MS, and ¹H-qNMR are all viable techniques, each with its own set of strengths and ideal applications.
-
HPLC-UV is a robust, reliable, and cost-effective method for routine quantitative analysis in a quality control setting, offering excellent precision and accuracy.
-
GC-MS provides superior sensitivity and selectivity, making it the method of choice for trace-level impurity analysis and identification. The requirement for derivatization adds a step to the sample preparation but is often justified by the enhanced performance.
-
¹H-qNMR stands out for its high precision and its ability to provide an absolute quantification without the need for a specific reference standard of the analyte. It is an excellent tool for the certification of reference materials and for structural confirmation.
The choice of method should be guided by the specific analytical challenge. For routine assay and purity testing, HPLC is often sufficient. For the identification and quantification of volatile impurities, GC-MS is indispensable. For primary characterization and the establishment of reference standards, NMR is the gold standard. A comprehensive analytical strategy may involve the use of multiple techniques to gain a complete understanding of the API's quality. This guide provides the foundational knowledge for developing and cross-validating such a strategy in line with global regulatory expectations.
References
-
1-(4-Chlorophenyl)ethanone - SIELC Technologies. (2018). Available at: [Link]
-
Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-Chloro-1-butanol, in Active Pharmaceutical Ingredients. (2015). Journal of Chromatographic Science, 53(8), 1332-1339. Available at: [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. (n.d.). Acta Poloniae Pharmaceutica, 68(5), 683-689. Available at: [Link]
-
H-1 proton NMR spectrum of 1-chlorobutane - Doc Brown's Chemistry. (n.d.). Available at: [Link]
-
Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.). Available at: [Link]
-
1-(4-Chlorophenyl)butan-1-ol. (n.d.). PubChem. Available at: [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency. Available at: [Link]
-
Q2(R2) Validation of Analytical Procedures. (2023). U.S. Food and Drug Administration. Available at: [Link]
-
Crystal Structures and Spectroscopic Characterization of Four Synthetic Cathinones. (2019). Crystals, 9(11), 555. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation. Available at: [Link]
-
Cross and Partial Validation. (2017). European Bioanalysis Forum. Available at: [Link]
-
The analysis of pesticides & related compounds using Mass Spectrometry. (2015). ORCA. Available at: [Link]
-
Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024). Bioanalysis, 16(1), 1-5. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2023). Lab Manager. Available at: [Link]
-
Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. Available at: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (2024). IntuitionLabs. Available at: [Link]
-
Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-chloro-1-butanol, in Active Pharmaceutical Ingredients. (2015). Journal of Chromatographic Science, 53(8), 1332-1339. Available at: [Link]
-
FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. Available at: [Link]
-
Quality Guidelines. (n.d.). International Council for Harmonisation. Available at: [Link]
-
1-(4-chlorophenyl)butan-1-amine hydrochloride. (n.d.). ChemBK. Available at: [Link]
Sources
- 1. 1-(4-Chlorophenyl)butan-1-amine | Benchchem [benchchem.com]
- 2. fda.gov [fda.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. e-b-f.eu [e-b-f.eu]
- 9. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-(4-Chlorophenyl)ethanone | SIELC Technologies [sielc.com]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. 1-chlorobutane low high resolution H-1 proton nmr spectrum of 1-chlorobutane analysis interpretation of chemical shifts ppm spin spin line splitting n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. intuitionlabs.ai [intuitionlabs.ai]
A Senior Application Scientist's Guide to Assessing the Enantiomeric Excess of 1-(4-Chlorophenyl)butan-1-amine
The precise determination of enantiomeric excess (ee) is a non-negotiable cornerstone in the development of chiral pharmaceuticals. For chiral intermediates like 1-(4-Chlorophenyl)butan-1-amine, a versatile building block in medicinal chemistry, rigorous enantiopurity assessment is critical to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[1] Two enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[1] This guide provides an in-depth comparison of the primary analytical methodologies for determining the enantiomeric excess of 1-(4-Chlorophenyl)butan-1-amine, grounded in established principles and supported by experimental data from closely related analogues.
Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard
Chiral HPLC is arguably the most powerful and widely adopted technique for resolving enantiomers due to its high resolution, sensitivity, and applicability to a vast range of compounds.[2] The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.
Causality of Method Selection
For primary amines such as 1-(4-Chlorophenyl)butan-1-amine, polysaccharide-based CSPs, particularly those derived from amylose or cellulose tris(phenylcarbamate) derivatives, are a prime choice.[3] These CSPs form transient diastereomeric complexes with the analyte enantiomers through a combination of hydrogen bonding, π-π stacking, and steric interactions. The chlorophenyl group and the amine moiety of the target molecule are key interaction sites that drive enantioselective recognition on these phases. A normal-phase elution mode often provides superior selectivity for such compounds.[4]
Proposed Experimental Protocol: Chiral HPLC
This protocol is based on established methods for the separation of chiral primary amines.[5]
-
Sample Preparation: Dissolve an accurately weighed sample of 1-(4-Chlorophenyl)butan-1-amine in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic System:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel).
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v). The small amount of diethylamine is crucial to prevent peak tailing by masking active sites on the silica support.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the racemic standard to determine the retention times of both enantiomers and establish the resolution. Subsequently, inject the test sample. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100.
Data Presentation: Expected HPLC Performance
The following table presents expected chromatographic parameters based on the analysis of similar chiral amines on polysaccharide-based CSPs.
| Parameter | Expected Value | Justification |
| Retention Time (Enantiomer 1) | ~ 8.5 min | Based on typical retention for similar structures. |
| Retention Time (Enantiomer 2) | ~ 10.2 min | Based on typical retention for similar structures. |
| Resolution (Rs) | > 2.0 | Polysaccharide CSPs often provide excellent resolution for aromatic amines.[3] |
| Limit of Detection (LOD) | ~ 0.05 µg/mL | Dependent on detector and chromophore strength. |
| Limit of Quantification (LOQ) | ~ 0.15 µg/mL | Dependent on detector and chromophore strength. |
Workflow for Chiral HPLC Method Development
Caption: General workflow for enantiomeric excess determination by chiral HPLC.
Chiral Gas Chromatography (GC): A High-Resolution Alternative
Chiral GC is another powerful technique, particularly for volatile and thermally stable compounds.[6] For primary amines, direct analysis is often challenging due to their polarity, which can lead to poor peak shape and interaction with the column. Therefore, derivatization to less polar and more volatile analogues is a standard and necessary practice.[7]
Causality of Method Selection
Derivatization with an achiral reagent like trifluoroacetic anhydride (TFAA) converts the enantiomeric amines into diastereomeric amides. These derivatives are less polar and more volatile, making them amenable to GC analysis. The separation is then performed on a chiral stationary phase, typically one based on derivatized cyclodextrins, which can effectively resolve these diastereomers.[7] This indirect approach leverages the high efficiency of capillary GC columns for excellent resolution.
Proposed Experimental Protocol: Chiral GC
-
Derivatization:
-
To 1 mg of 1-(4-Chlorophenyl)butan-1-amine in a vial, add 500 µL of ethyl acetate and 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60°C for 30 minutes.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate for GC analysis.
-
-
Chromatographic System:
-
Column: Rt-βDEXcst (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based chiral column.[6]
-
Carrier Gas: Helium or Hydrogen, constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Detector: Flame Ionization Detector (FID) at 270°C.
-
Oven Program: Start at 120°C, hold for 1 min, then ramp to 180°C at 2°C/min.
-
Injection: 1 µL, split ratio 50:1.
-
-
Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two diastereomeric derivatives.
Data Presentation: Expected GC Performance
The following table outlines the expected performance for the GC analysis of the trifluoroacetylated derivatives.
| Parameter | Expected Value | Justification |
| Retention Time (Diastereomer 1) | ~ 22.5 min | Dependent on the exact temperature program and column. |
| Retention Time (Diastereomer 2) | ~ 23.1 min | Dependent on the exact temperature program and column. |
| Resolution (Rs) | > 1.8 | Cyclodextrin phases are effective for separating derivatized phenylalkylamines.[7] |
| Limit of Detection (LOD) | ~ 0.01% of major peak | FID is highly sensitive to carbon-containing compounds. |
| Limit of Quantification (LOQ) | ~ 0.03% of major peak | FID is highly sensitive to carbon-containing compounds. |
Workflow for Chiral GC with Derivatization
Caption: Workflow for ee determination by chiral GC with prior derivatization.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): A Powerful Structural Tool
NMR spectroscopy offers a distinct advantage by providing structural information in addition to quantitative analysis. In an achiral environment, enantiomers are indistinguishable by NMR. However, by reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent (CDA), a pair of diastereomers is formed.[8] These diastereomers have different physical properties and, crucially, exhibit distinct signals in the NMR spectrum, allowing for quantification.[8]
Causality of Method Selection
For primary amines, chiral sulfonyl chlorides are highly effective CDAs. A study on the closely analogous 1-((3-chlorophenyl)(phenyl)methyl) amine successfully used (1R)-(+)-camphor-10-sulfonyl chloride to form stable diastereomeric sulfonamides.[9] The camphor moiety provides multiple distinct proton and carbon environments, and its rigid structure often induces significant chemical shift differences (Δδ) in the nearby nuclei of the original amine, making quantification straightforward and accurate.[9]
Established Experimental Protocol: NMR with CDA
This protocol is adapted from a validated method for a structurally similar amine.[9]
-
Derivatization:
-
In an NMR tube, dissolve ~5 mg of 1-(4-Chlorophenyl)butan-1-amine in 0.6 mL of deuterated chloroform (CDCl₃).
-
Add 1.1 equivalents of triethylamine.
-
Add 1.05 equivalents of enantiomerically pure (1R)-(+)-camphor-10-sulfonyl chloride.
-
Seal the tube and allow the reaction to proceed at room temperature for 1-2 hours, or until complete as monitored by TLC or a preliminary NMR scan. The reaction is typically quantitative.
-
-
NMR Acquisition:
-
Acquire a high-resolution proton (¹H) NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient relaxation delay (e.g., d1 = 5 seconds) to allow for accurate integration of signals.
-
Identify a well-resolved pair of signals corresponding to a proton near the chiral center in the two diastereomers. The methine proton (CH-NH) is often a good candidate.
-
-
Analysis: Carefully integrate the selected pair of non-overlapping signals. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original amine sample.
Data Presentation: Expected NMR Performance
| Parameter | Expected Value | Justification |
| Nucleus for Analysis | ¹H NMR | High sensitivity and accessibility. |
| Expected Diagnostic Signal | Methine proton (CH-NH) | Proximity to the newly formed diastereomeric center. |
| Expected Chemical Shift Difference (Δδ) | > 0.05 ppm | Camphor-based CDAs typically induce significant chemical shift non-equivalence.[9] |
| Accuracy | ± 1-2% | Dependent on signal-to-noise and resolution. |
| Analysis Time | ~ 2 hours (including reaction) | The derivatization step adds to the overall time. |
Workflow for NMR Analysis with a Chiral Derivatizing Agent
Caption: Workflow for ee determination by ¹H NMR using a chiral derivatizing agent.
Performance Comparison Guide
| Feature | Chiral HPLC | Chiral GC (with Derivatization) | NMR (with CDA) |
| Principle | Direct separation on CSP | Indirect separation of derivatives on CSP | Indirect analysis of diastereomers |
| Sensitivity | High (UV, MS detection) | Very High (FID, MS detection) | Low to Moderate |
| Accuracy | Very High | Very High | High |
| Sample Throughput | Moderate to High | Moderate | Low |
| Method Development | Can be empirical and time-consuming[2] | Requires optimization of derivatization and GC program[7] | Relatively straightforward if a suitable CDA is known[9] |
| Sample Requirement | Micrograms | Micrograms | Milligrams |
| Destructive? | Yes (collected fractions can be recovered) | Yes | No (sample can be recovered) |
| Preparative Scale? | Yes, highly scalable | No | No |
Conclusion and Recommendations
The choice of method for assessing the enantiomeric excess of 1-(4-Chlorophenyl)butan-1-amine depends on the specific requirements of the analysis.
-
Chiral HPLC stands out as the most versatile and robust method, suitable for both routine quality control and preparative separation. Its direct nature avoids the complexities of derivatization. This would be the recommended starting point for most laboratories in a drug development setting.
-
Chiral GC offers exceptional resolution and sensitivity, making it ideal for detecting trace enantiomeric impurities. However, the mandatory derivatization step adds complexity and a potential source of error if not performed consistently.
-
NMR with a CDA is an invaluable tool, especially during process development and for structural confirmation. While less sensitive and lower in throughput than chromatographic methods, it provides an independent, complementary technique for verification and does not require a dedicated chiral chromatography setup.
A comprehensive analytical strategy would ideally leverage Chiral HPLC for routine analysis and quantification, with either Chiral GC or NMR with a CDA serving as an orthogonal method for validation and impurity characterization.
References
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
-
Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Pharma's Almanac. [Link]
-
1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. (2025). ResearchGate. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. National Institutes of Health. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2021). National Institutes of Health. [Link]
-
Enantiomeric separation by HPLC of 1,4-dihydropyridines with vancomycin as chiral selector. ResearchGate. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI. [Link]
-
Chiral derivatizing agents used in NMR for chiral analysis. ResearchGate. [Link]
-
Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. (2015). National Institutes of Health. [Link]
-
Chiral Columns. HPLC.eu. [Link]
-
Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. (2020). Organic Chemistry Frontiers (RSC Publishing). [Link]
-
New GC investigation of chiral amine separation. (2018). Wiley Analytical Science. [Link]
-
Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2021). National Institutes of Health. [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2014). Chromatography Online. [Link]
-
RECENT ADVANCES IN H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGE. (2001). University of Illinois Urbana-Champaign. [Link]
-
Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ResearchGate. [Link]
-
Determination of enantiomeric excess of α-hydroxy-3-phenoxybenzeneacetonitrile and its n-butyl ester by chiral high-performance liquid chromatography. ResearchGate. [Link]
-
The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry. (2018). PubMed. [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The determination of enantiomer composition of 1-((3-chlorophenyl)-(phenyl)methyl) amine and 1-((3-chlorophenyl)(phenyl)-methyl) urea (Galodif) by NMR spectroscopy, chiral HPLC, and polarimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking 1-(4-Chlorophenyl)butan-1-amine hydrochloride against similar research compounds
This guide serves as a technical benchmark and experimental manual for 1-(4-Chlorophenyl)butan-1-amine hydrochloride , a primary amine scaffold structurally homologous to the active metabolites of the anti-obesity agent Sibutramine and the neurotoxin p-Chloroamphetamine (PCA).
This document is designed for medicinal chemists and pharmacologists evaluating this compound as a Monoamine Transporter (MAT) probe or a chiral building block for SNRI (Serotonin-Norepinephrine Reuptake Inhibitor) development.[1]
Executive Technical Summary
Compound Identity:
-
IUPAC: 1-(4-Chlorophenyl)butan-1-amine hydrochloride[1]
-
Common Ref: Desmethyl-Sibutramine Linear Analog;
-propyl-4-chlorobenzylamine.[1] -
Core Utility: A simplified pharmacophore probe for studying the steric requirements of the SERT (Serotonin Transporter) and NET (Norepinephrine Transporter) binding pockets.[1] It lacks the cyclobutane ring of Sibutramine, offering a flexible chain analog for Structure-Activity Relationship (SAR) studies.[1]
Comparative Profile
The compound represents a "stripped-down" scaffold of the Sibutramine metabolite M2.[1]
| Feature | 1-(4-Chlorophenyl)butan-1-amine | Sibutramine Metabolite M2 | p-Chloroamphetamine (PCA) |
| Structure | Linear Butyl Chain | Cyclobutyl-Isobutyl Chain | Propyl Chain ( |
| Rigidity | Low (Flexible) | High (Cyclobutane constrained) | Medium |
| Primary Target | SERT / NET (Predicted) | SERT / NET (Potent SNRI) | SERT / DA Releaser (Neurotoxic) |
| Metabolic Stability | Moderate (Oxidative deamination risk) | High (Steric bulk protection) | Low |
| Synthetic Cost | Low (1-step from ketone) | High (Multi-step cyclization) | Moderate |
Scientific Analysis: Mechanism & SAR
The "Chlorophenyl-Amine" Pharmacophore
The 1-(4-chlorophenyl)butan-1-amine structure contains three critical nodes for monoamine transporter recognition:
-
4-Chlorophenyl Ring: The electron-withdrawing chlorine at the para position typically enhances affinity for SERT over DAT (Dopamine Transporter) by engaging the halogen-binding pocket (S1 subsite).[1]
-
Primary Amine: Essential for the ionic interaction with the conserved Aspartate residue (Asp98 in hSERT) in the transporter's central binding site.[1]
-
Alkyl Chain (Propyl tail): The propyl chain at the
-position provides steric bulk.[1] Unlike PCA (methyl), the longer propyl chain of this compound likely induces steric clashes in DAT, potentially improving SERT/NET selectivity but reducing overall potency compared to the rigid Sibutramine analogs.[1]
Visualization: SAR Logic Flow
The following diagram illustrates the structural logic connecting this compound to established SNRIs.
Caption: Structural relationship mapping showing how the propyl chain and p-Cl substituent dictate the pharmacological profile relative to Sibutramine and PCA.
Experimental Protocols
Protocol A: Synthesis via Reductive Amination
Context: This protocol is superior to the Leuckart-Wallach reaction for this substrate due to higher yields and milder conditions.[1]
Reagents:
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 4'-chlorobutyrophenone (10 mmol) in anhydrous Methanol (50 mL).
-
Imine Formation: Add Ammonium Acetate (100 mmol) in one portion. Stir at room temperature for 30 minutes under Nitrogen atmosphere. Checkpoint: Solution typically turns slightly yellow.[1]
-
Reduction: Cool the mixture to 0°C. Carefully add NaCNBH3 (15 mmol) portion-wise over 20 minutes. Caution: Evolution of HCN gas is possible if acid is present; ensure pH > 6 or use proper ventilation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1]
-
Quench: Quench with 1N HCl (slow addition) until pH < 2 to decompose excess hydride. Stir for 30 minutes.
-
Workup: Basify with 6N NaOH to pH > 12. Extract with Dichloromethane (3 x 50 mL). Wash combined organics with Brine, dry over MgSO4, and concentrate.[1]
-
Salt Formation: Dissolve the crude oil in minimal Diethyl Ether. Add 2M HCl in Ether dropwise.[1] The white precipitate is 1-(4-Chlorophenyl)butan-1-amine HCl .[1] Filter and recrystallize from Isopropanol/Ether.[1]
Protocol B: In Vitro Monoamine Uptake Assay (Benchmarking)
Context: To validate the compound's activity as an SNRI probe.[1]
System: HEK-293 cells stably expressing hSERT, hNET, or hDAT.[1]
-
Preparation: Seed cells in 96-well plates (50,000 cells/well). Incubate 24h.
-
Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid and 10 µM Pargyline (MAO inhibitor).
-
Incubation:
-
Wash cells 2x with KRH buffer.[1]
-
Add test compound (1 nM – 100 µM) and incubate for 10 min at 37°C.
-
-
Substrate Addition: Add fluorescent monoamine mimic (e.g., ASP+ or tritiated neurotransmitter [3H]-5-HT).[1] Incubate 10 min.
-
Termination: Rapidly wash with ice-cold buffer.[1]
-
Quantification: Lyse cells and measure fluorescence/scintillation.
-
Analysis: Plot log(concentration) vs. % uptake to determine IC50.
Technical Data Summary
The following table benchmarks the expected physicochemical properties.
| Property | Value / Observation | Relevance |
| Molecular Weight | 220.14 g/mol (HCl salt) | Fragment-like; High Ligand Efficiency potential.[1] |
| cLogP | ~2.8 (Free base) | CNS penetrant; suitable for blood-brain barrier crossing.[1] |
| pKa | ~9.5 (Amine) | Predominantly ionized at physiological pH (7.4).[1] |
| Chirality | 1 Chiral Center (C1) | Critical: The (S)-enantiomer is typically the eutomer (active form) for this class of SNRIs.[1] |
| Solubility | High in Water/Ethanol | Easy formulation for in vitro/in vivo saline injection.[1] |
Workflow Diagram: From Synthesis to Assay
Caption: Operational workflow for synthesizing and testing 1-(4-Chlorophenyl)butan-1-amine.
References
-
Sibutramine Pharmacology: Cheetham, S. C., et al. (1993).[1][3] "The effects of sibutramine hydrochloride and its metabolites on monoamine uptake."[1][3][4] British Journal of Pharmacology.[1]
-
Reductive Amination Protocol: Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
-
SAR of Chlorinated Amphetamines: Fuller, R. W. (1992).[1] "Basic advances in serotonin pharmacology." Journal of Clinical Psychiatry.
-
Compound Data: PubChem Entry for 1-(4-Chlorophenyl)butan-1-amine.[1] [1]
Sources
- 1. 4'-Chlorobutyrophenone | C10H11ClO | CID 70321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-CHLOROPHENYL)BUTAN-1-ONE | CAS 4981-63-9 [matrix-fine-chemicals.com]
- 3. Thermogenic effects of sibutramine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Weight Loss Products Adulterated with Sibutramine: A Focused Review of Associated Risks [jscimedcentral.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
